5-Chloropyridine-3-boronic acid
Description
The exact mass of the compound (5-Chloropyridin-3-yl)boronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(5-chloropyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BClNO2/c7-5-1-4(6(9)10)2-8-3-5/h1-3,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXYBTMCTZAUEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70602590 | |
| Record name | (5-Chloropyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872041-85-5 | |
| Record name | (5-Chloropyridin-3-yl)boronic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID70602590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloropyridine-3-boronic acid | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 5-Chloropyridine-3-boronic acid
CAS Number: 872041-85-5
This technical guide provides a comprehensive overview of 5-Chloropyridine-3-boronic acid, a key building block in modern medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, applications, and spectroscopic data.
Chemical Properties and Data
This compound is a stable, white to off-white solid at room temperature.[1] It is an essential reagent in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 872041-85-5 | [1][2] |
| Molecular Formula | C₅H₅BClNO₂ | [1][2] |
| Molecular Weight | 157.36 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 255-260 °C | [2] |
| Purity | ≥95% | [2] |
| Storage Temperature | 2-8°C | [2] |
| SMILES | OB(O)c1cncc(Cl)c1 | [2] |
| InChI Key | NJXYBTMCTZAUEE-UHFFFAOYSA-N | [1][2] |
Synthesis of this compound
The synthesis of halopyridinylboronic acids, including this compound, is often achieved through a regioselective halogen-metal exchange of a dihalopyridine precursor, followed by quenching with a trialkyl borate. A general and effective method involves the ortho-lithiation or halogen-metal exchange using organolithium reagents like n-butyllithium (nBuLi) at low temperatures.
Representative Experimental Protocol: Lithiation-Borylation of 3,5-Dichloropyridine
This protocol is a representative example for the synthesis of this compound, based on established methods for analogous compounds.
Workflow for the Synthesis of this compound
Caption: A typical workflow for the synthesis of this compound.
Materials:
-
3,5-Dichloropyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
2 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In an oven-dried, three-necked flask under an inert atmosphere (nitrogen or argon), dissolve 3,5-dichloropyridine (1.0 eq) in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq) dropwise while maintaining the temperature below -70 °C. Stir the reaction mixture at -78 °C for 1 hour.
-
Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by slowly adding 2 M HCl at 0 °C. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system to yield this compound as a solid.
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of a variety of biologically active compounds. Its utility stems from its ability to participate in palladium-catalyzed cross-coupling reactions, allowing for the introduction of the 5-chloropyridinyl moiety into complex molecular scaffolds.
Key Applications:
-
Orexin Receptor Antagonists: It is used in the synthesis of potent and selective orexin-2 receptor antagonists, such as MK-1064, which are being investigated for the treatment of insomnia.[2]
-
PET Radioligands: This boronic acid is a precursor for the preparation of positron emission tomography (PET) radioligands like [¹¹C]MK-1064, which are crucial tools for in vivo imaging of orexin-2 receptors in the brain.[2]
-
Enzyme Inhibitors: It serves as a key building block for the synthesis of microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors, which are potential anti-inflammatory and analgesic agents.[2]
-
Bromodomain Inhibitors: this compound is utilized in the preparation of ATAD2 bromodomain inhibitors, which are being explored as potential anti-cancer therapeutics.[2]
Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.2 eq), the aryl bromide (1.0 eq), palladium(II) acetate (2 mol%), SPhos (4 mol%), and cesium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
Spectroscopic Data
Accurate spectroscopic data is crucial for the identification and quality control of this compound.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Data |
| ¹H NMR (in DMSO-d₆) | δ 8.75 (d, 1H), 8.55 (d, 1H), 8.10 (s, 2H, B(OH)₂), 8.05 (t, 1H) |
| ¹³C NMR (in DMSO-d₆) | δ 150.5, 147.2, 140.1, 132.8, 125.0 (Note: The carbon attached to boron may not be observed or may be broad) |
| Mass Spectrometry (ESI+) | m/z 158.0 [M+H]⁺ |
Note: Predicted chemical shifts can vary depending on the solvent and experimental conditions.
This technical guide provides a summary of the key properties, synthesis, and applications of this compound. For further detailed information, researchers are encouraged to consult the cited literature and relevant safety data sheets.
References
An In-depth Technical Guide to 5-Chloropyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Chloropyridine-3-boronic acid, a key building block in modern organic synthesis and drug discovery. This document outlines its chemical properties, safety information, applications, and a detailed experimental protocol for its use in Suzuki-Miyaura cross-coupling reactions.
Core Chemical and Physical Properties
This compound is a solid, white to off-white compound. Its key quantitative properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₅H₅BClNO₂ | [1] |
| Molecular Weight | 157.36 g/mol | [2] |
| Melting Point | 255-260 °C | [3] |
| Boiling Point | 335.3 ± 52.0 °C at 760 mmHg | [3] |
| Density | 1.4 ± 0.1 g/cm³ | [3] |
| Flash Point | 156.6 °C | [3] |
Safety and Handling
This compound is classified as an irritant. It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area.
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Applications in Research and Drug Development
Boronic acids are pivotal in modern drug discovery, largely due to their utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules.
This compound serves as a versatile building block for introducing the 5-chloropyridin-3-yl moiety into target molecules. This structural motif is of significant interest in medicinal chemistry. The pyridine ring is a privileged structure found in numerous pharmaceuticals, and the ability to selectively introduce substituents is key to modulating biological activity.
Key applications include:
-
Synthesis of Biaryl and Heteroaryl Scaffolds: It is extensively used in palladium-catalyzed cross-coupling reactions to create complex molecular architectures.
-
Fragment-Based Drug Discovery: The 5-chloropyridinyl group can be incorporated into fragment libraries for screening against biological targets.
-
Lead Optimization: During lead optimization, this building block allows for the systematic exploration of structure-activity relationships (SAR) by modifying the pyridine core.
The presence of the chlorine atom offers an additional site for further functionalization, providing a strategic advantage in the design of synthetic routes to complex drug candidates.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a representative protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide with this compound. This protocol should be adapted and optimized for specific substrates and scales.
Materials:
-
This compound
-
Aryl bromide (or other suitable coupling partner)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask, combine the aryl bromide (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the Suzuki-Miyaura coupling reaction described above.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
References
A Technical Guide to (5-chloropyridin-3-yl)boronic acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-chloropyridin-3-yl)boronic acid, a heterocyclic arylboronic acid, has emerged as a critical building block in modern medicinal chemistry. Its utility primarily stems from its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds. This capability allows for the modular assembly of complex molecules, accelerating the discovery and development of novel therapeutic agents. Boronic acids, in general, are recognized for their unique ability to form reversible covalent bonds, a feature that has been successfully exploited in the design of enzyme inhibitors.[1][2] This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of (5-chloropyridin-3-yl)boronic acid in drug discovery, with a focus on its role in the development of targeted therapies.
Physicochemical Properties
(5-chloropyridin-3-yl)boronic acid is typically a white to off-white solid.[3] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | (5-chloropyridin-3-yl)boronic acid | [3] |
| CAS Number | 872041-85-5 | [4] |
| Molecular Formula | C₅H₅BClNO₂ | [4] |
| Molecular Weight | 157.36 g/mol | [4] |
| Appearance | White to light yellow powder/crystal | [3] |
| Purity | ≥98% | [4] |
| Synonyms | (5-Chloro-3-pyridinyl)boronic Acid, 5-Chloropyridine-3-boronic Acid | [3] |
Synthesis of (5-chloropyridin-3-yl)boronic acid
The synthesis of heteroaryl boronic acids like (5-chloropyridin-3-yl)boronic acid often involves more stringent conditions compared to their aryl counterparts.[5] A common and effective method is the lithium-halogen exchange of a suitable halo-precursor followed by quenching with a borate ester.
Experimental Protocol: Synthesis via Lithium-Halogen Exchange
This protocol is adapted from general procedures for the synthesis of pyridylboronic acids.[6]
Materials:
-
3-Bromo-5-chloropyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium hydroxide (NaOH), aqueous solution
-
Sodium chloride (NaCl)
-
Acetonitrile
Procedure:
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add 3-bromo-5-chloropyridine and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes to the reaction mixture while maintaining the temperature at -78 °C. The reaction progress can be monitored by the formation of a colored solution.
-
After stirring for an appropriate time at -78 °C to ensure complete lithium-halogen exchange, add triisopropyl borate dropwise to the solution.
-
Allow the reaction to warm slowly to room temperature and stir overnight.
-
Quench the reaction by the slow addition of an aqueous solution of hydrochloric acid.
-
Adjust the pH of the aqueous layer to approximately 7.6-7.7 using an aqueous solution of NaOH, which should induce the precipitation of the crude boronic acid.[6]
-
Saturate the aqueous layer with solid NaCl and extract with THF.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization from a suitable solvent such as acetonitrile to yield (5-chloropyridin-3-yl)boronic acid as a white solid.[6]
Caption: Synthesis of (5-chloropyridin-3-yl)boronic acid.
Applications in Drug Discovery
The true value of (5-chloropyridin-3-yl)boronic acid lies in its role as a versatile intermediate in the synthesis of pharmacologically active molecules. Its participation in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of biaryl and heteroaryl structures, which are common motifs in many drug candidates.[7]
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron compound (like (5-chloropyridin-3-yl)boronic acid) and an organic halide or triflate, catalyzed by a palladium(0) complex.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Case Study 1: ATAD2 Bromodomain Inhibitors
ATPase family AAA domain-containing protein 2 (ATAD2) is an epigenetic reader protein that is overexpressed in various cancers and is associated with poor patient prognosis.[8] The bromodomain of ATAD2 is a key target for therapeutic intervention. (5-chloropyridin-3-yl)boronic acid has been utilized as a key building block in the synthesis of potent and selective ATAD2 bromodomain inhibitors.[9]
Experimental Protocol: Synthesis of an ATAD2 Inhibitor Precursor
This is a representative protocol for a Suzuki-Miyaura coupling step in the synthesis of an ATAD2 inhibitor.
Materials:
-
A suitable aryl or heteroaryl halide (e.g., a brominated core scaffold)
-
(5-chloropyridin-3-yl)boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, DMF, or toluene)
Procedure:
-
In a reaction vessel, combine the aryl/heteroaryl halide, (5-chloropyridin-3-yl)boronic acid (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).
-
Add the solvent system to the mixture.
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers, concentrate, and purify the crude product by column chromatography to obtain the desired coupled product.
Caption: Workflow for the synthesis of an ATAD2 inhibitor.
Case Study 2: Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibitors
Microsomal prostaglandin E synthase-1 (mPGES-1) is a key enzyme in the inflammatory pathway and is a target for the development of next-generation anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs.[10] (5-chloropyridin-3-yl)boronic acid serves as a crucial synthon in the construction of novel mPGES-1 inhibitors.
The synthetic strategy often involves a Suzuki-Miyaura coupling of (5-chloropyridin-3-yl)boronic acid with a core heterocyclic structure to introduce the 5-chloropyridin-3-yl moiety, which is often important for potent inhibition of the enzyme. The experimental protocol for this coupling step would be similar to that described for the ATAD2 inhibitors.
Safety and Handling
(5-chloropyridin-3-yl)boronic acid should be handled with care in a well-ventilated area or fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(5-chloropyridin-3-yl)boronic acid is a high-value chemical intermediate for researchers and drug development professionals. Its facile incorporation into complex molecules via robust and well-established synthetic methodologies like the Suzuki-Miyaura cross-coupling reaction makes it an invaluable tool in the quest for novel therapeutics. The successful application of this building block in the development of inhibitors for challenging targets such as ATAD2 and mPGES-1 underscores its significance in medicinal chemistry and highlights its potential for future drug discovery endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (5-Chloropyridin-3-yl)boronic Acid | 872041-85-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. BLDpharm - Bulk Product Details [bldpharm.com]
- 5. Page loading... [guidechem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. nbinno.com [nbinno.com]
- 8. Fragment-based design, synthesis and biological evaluation of theophylline derivatives as ATAD2 inhibitors in BT-549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (5-chloropyridin-3-yl)boronic acid: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-chloropyridin-3-yl)boronic acid is a versatile heterocyclic organic compound that has emerged as a critical building block in medicinal chemistry and drug discovery. Its unique structural features, combining a pyridine ring with a boronic acid moiety, make it an invaluable reagent for the synthesis of complex molecules, particularly through palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the core properties, synthesis, and key applications of (5-chloropyridin-3-yl)boronic acid, with a focus on its role in the development of novel therapeutics targeting significant biological pathways. Detailed experimental protocols and visual representations of reaction mechanisms and signaling pathways are included to facilitate its practical application in a research and development setting.
Core Properties of (5-chloropyridin-3-yl)boronic acid
(5-chloropyridin-3-yl)boronic acid is a white to off-white solid at room temperature. A summary of its key physical and chemical properties is presented in the tables below for easy reference and comparison.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₅BClNO₂ | [1][2] |
| Molecular Weight | 157.36 g/mol | [1][2] |
| Appearance | White to off-white powder/solid | [1][3] |
| Melting Point | 255-260 °C | [1] |
| Density | 1.41 ± 0.1 g/cm³ (Predicted) | [3] |
| pKa | 5.91 ± 0.10 (Predicted) | [3] |
| Storage Temperature | 2-8°C | [1][3] |
Spectroscopic and Identification Data
| Identifier | Value | Reference |
| CAS Number | 872041-85-5 | [1][2] |
| InChI | 1S/C5H5BClNO2/c7-5-1-4(6(9)10)2-8-3-5/h1-3,9-10H | [1] |
| SMILES | OB(O)c1cncc(Cl)c1 | [1] |
Synthesis and Purification
The synthesis of (5-chloropyridin-3-yl)boronic acid is typically achieved through a halogen-metal exchange reaction from a dihalogenated pyridine precursor, followed by quenching with a borate ester and subsequent hydrolysis.
Experimental Protocol: Synthesis of (5-chloropyridin-3-yl)boronic acid
This protocol is adapted from general procedures for the synthesis of pyridine boronic acids.
Materials:
-
3,5-Dichloropyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
2 M Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, dissolve 3,5-dichloropyridine (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: To the reaction mixture, add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C. Allow the reaction to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature overnight.
-
Quenching and Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and slowly quench with 2 M HCl until the pH is approximately 2. Stir vigorously for 1 hour.
-
Work-up: Adjust the pH of the aqueous layer to approximately 7.5 with a NaOH solution. Extract the aqueous layer with ethyl acetate (3 x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethyl acetate/hexanes, to yield (5-chloropyridin-3-yl)boronic acid as a white solid.
Experimental Protocol: Purification of (5-chloropyridin-3-yl)boronic acid
A common method for purifying boronic acids involves an acid-base extraction.
Procedure:
-
Dissolve the crude (5-chloropyridin-3-yl)boronic acid in an organic solvent such as ethyl acetate.
-
Extract the organic solution with an aqueous basic solution (e.g., 1 M NaOH). The boronic acid will deprotonate and move into the aqueous layer.
-
Wash the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove non-acidic impurities.
-
Acidify the aqueous layer with a strong acid (e.g., 2 M HCl) to a pH of approximately 2-3, which will precipitate the purified boronic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Applications in Drug Discovery: Suzuki-Miyaura Cross-Coupling
(5-chloropyridin-3-yl)boronic acid is a key reactant in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, enabling the synthesis of a wide array of biaryl and heteroaryl compounds with significant biological activities.
General Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
(5-chloropyridin-3-yl)boronic acid (1.2 eq)
-
Aryl or heteroaryl halide (e.g., bromide or iodide) (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a Schlenk flask, add the aryl halide, (5-chloropyridin-3-yl)boronic acid, palladium catalyst, and base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Case Studies: Therapeutic Targets
(5-chloropyridin-3-yl)boronic acid is a precursor for the synthesis of inhibitors targeting several key signaling pathways implicated in various diseases.
Orexin-2 Receptor Antagonists for Insomnia
The orexin system plays a crucial role in regulating sleep-wake cycles. Orexin receptor antagonists are a class of drugs that treat insomnia by blocking the wake-promoting signals of orexin neuropeptides.
ATAD2 Bromodomain Inhibitors for Cancer Therapy
ATAD2 (ATPase Family AAA Domain Containing 2) is a protein whose bromodomain is implicated in cancer cell proliferation and survival. Inhibitors of the ATAD2 bromodomain are being investigated as potential anti-cancer agents.
mPGES-1 Inhibitors for Inflammation and Pain
Microsomal prostaglandin E synthase-1 (mPGES-1) is a key enzyme in the inflammatory pathway, responsible for the production of prostaglandin E2 (PGE₂), a potent mediator of inflammation and pain. Selective mPGES-1 inhibitors offer a promising therapeutic strategy with potentially fewer side effects than traditional NSAIDs.
Conclusion
(5-chloropyridin-3-yl)boronic acid is a high-value chemical intermediate with significant applications in the synthesis of pharmacologically active compounds. Its utility in the construction of diverse molecular scaffolds through robust and efficient Suzuki-Miyaura cross-coupling reactions underscores its importance in modern drug discovery. The detailed protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers and scientists working to develop the next generation of targeted therapeutics. As research into novel disease pathways continues, the demand for versatile building blocks like (5-chloropyridin-3-yl)boronic acid is expected to grow, further solidifying its role in the advancement of medicinal chemistry.
References
An In-depth Technical Guide to the Physicochemical Properties of 5-Chloropyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Chloropyridine-3-boronic acid, a key building block in medicinal chemistry and organic synthesis. This document outlines its fundamental characteristics, provides detailed experimental protocols for their determination, and presents the data in a clear, structured format to support research and development activities.
Core Physicochemical Properties
This compound is a white to off-white solid organic compound.[1] Its structure, incorporating a pyridine ring substituted with a chloro group and a boronic acid moiety, makes it a versatile reagent in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling.[2]
Quantitative Data Summary
The known physicochemical properties of this compound are summarized in the table below. It is important to note that some of the data, such as the boiling point, density, and pKa, are based on predictive models and may not reflect experimentally determined values.
| Property | Value | Source |
| Molecular Formula | C₅H₅BClNO₂ | [3][4] |
| Molecular Weight | 157.36 g/mol | [3][4] |
| CAS Number | 872041-85-5 | [2][3][4] |
| Melting Point | 255-260 °C | [2] |
| Boiling Point (Predicted) | 335.3 ± 52.0 °C at 760 mmHg | N/A |
| Density (Predicted) | 1.41 ± 0.1 g/cm³ | N/A |
| pKa (Predicted) | 7.55 ± 0.10 | [5] |
| Appearance | White to off-white solid | [1] |
| Storage Temperature | 2-8°C or -20°C | [2][4] |
Solubility Profile
Experimental Protocols
The following sections detail standardized experimental methodologies for determining the key physicochemical properties of boronic acids like this compound.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a widely accepted protocol for determining the equilibrium solubility of a compound in an aqueous medium.
Principle: An excess amount of the solid compound is agitated in a specific aqueous buffer at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.
Apparatus:
-
Constant temperature shaker bath
-
Flasks with low-adsorption properties
-
Validated analytical method (e.g., HPLC-UV)
-
Calibrated pH meter
Procedure:
-
Equilibration: Add an excess amount of this compound to a flask containing the desired aqueous buffer (e.g., pH 1.2, 4.5, and 6.8 to cover the physiological pH range). The amount should be sufficient to ensure a solid phase remains at equilibrium.
-
Agitation: Seal the flask and place it in a constant temperature shaker bath, typically set at 37 ± 1 °C for biopharmaceutical relevance. Agitate the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. It is recommended to take samples at several time points to verify that equilibrium has been established.[6]
-
Phase Separation: After equilibration, separate the solid and liquid phases by centrifugation or filtration.
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC-UV.
-
Replication: The experiment should be performed in triplicate to ensure the reliability of the results.[6]
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.
Principle: A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting titration curve.
Apparatus:
-
Potentiometer with a calibrated pH electrode
-
Burette
-
Magnetic stirrer
-
Titration vessel
Procedure:
-
Instrument Calibration: Calibrate the potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10).[1]
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent, typically a mixture of water and a co-solvent like methanol if the compound has low aqueous solubility. The concentration should be around 1 mM.[1] To maintain a constant ionic strength, 0.15 M potassium chloride solution can be used.[1]
-
Titration Setup: Place the sample solution in a reaction vessel on a magnetic stirrer and immerse the pH electrode. Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with the measurement, especially in basic solutions.[1]
-
Titration: For an acidic compound like a boronic acid, titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Add the titrant in small increments and record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. The equivalence point is identified as the point of the steepest slope in the titration curve.
-
Replication: Perform the titration at least in triplicate to ensure accuracy and calculate the average pKa value.[1]
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the physicochemical characterization of a chemical compound like this compound.
This guide serves as a foundational resource for researchers working with this compound. The provided data and protocols are intended to facilitate experimental design and support the ongoing development of novel chemical entities. As with any chemical substance, it is crucial to consult the Safety Data Sheet (SDS) before handling and to perform a thorough risk assessment.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. benchchem.com [benchchem.com]
- 3. usbio.net [usbio.net]
- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 5. This compound, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
An In-depth Technical Guide to the Structural Analysis of 5-Chloropyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analysis of 5-Chloropyridine-3-boronic acid, a key building block in medicinal chemistry and materials science. This document outlines the expected physicochemical properties, detailed experimental protocols for spectroscopic analysis, and predicted spectral data to facilitate its identification and characterization.
Core Molecular and Physical Properties
This compound is a white to off-white solid organic compound. Its fundamental properties are summarized below, providing a foundational understanding of the molecule.
| Property | Value |
| Molecular Formula | C₅H₅BClNO₂ |
| Molecular Weight | 157.36 g/mol |
| CAS Number | 872041-85-5 |
| Melting Point | 255-260 °C |
| Appearance | White to off-white solid |
| IUPAC Name | (5-chloropyridin-3-yl)boronic acid |
| InChI Key | NJXYBTMCTZAUEE-UHFFFAOYSA-N |
| SMILES | OB(O)c1cncc(Cl)c1 |
Spectroscopic Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show three distinct aromatic proton signals corresponding to the pyridine ring. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom, the nitrogen atom, and the boronic acid group.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | 8.5 - 8.7 | s |
| H-4 | 8.0 - 8.2 | s |
| H-6 | 8.7 - 8.9 | s |
| B(OH)₂ | 5.0 - 7.0 | br s |
Note: Chemical shifts are predictions and can vary based on the solvent and concentration. The boronic acid protons (OH) are often broad and may exchange with residual water in the solvent, leading to a variable chemical shift and appearance.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is expected to display five signals for the carbon atoms of the pyridine ring.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 148 - 152 |
| C-3 | 130 - 135 |
| C-4 | 138 - 142 |
| C-5 | 130 - 134 |
| C-6 | 145 - 149 |
Note: The signal for the carbon atom attached to the boron (C-3) may be broadened due to the quadrupolar relaxation of the boron nucleus.
A standard protocol for acquiring NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD, or D₂O). DMSO-d₆ is often a good choice for boronic acids as it can help in observing the exchangeable B(OH)₂ protons.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence.
-
Set a spectral width of approximately 0-12 ppm.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set a spectral width of approximately 0-200 ppm.
-
Longer acquisition times or a higher number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule by identifying their characteristic vibrational frequencies.
Expected FT-IR Absorption Bands
Key vibrational modes for this compound will be associated with the O-H and B-O bonds of the boronic acid, the C-Cl bond, and the pyridine ring system.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (boronic acid) | 3200 - 3600 | Strong, Broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C=C, C=N stretch (pyridine ring) | 1400 - 1600 | Medium to Strong |
| B-O stretch | 1310 - 1380 | Strong |
| C-Cl stretch | 700 - 850 | Medium to Strong |
Note: Boronic acids have a propensity to form cyclic anhydrides (boroxines) upon dehydration. This can lead to the appearance of characteristic B-O-B stretching bands around 1350-1400 cm⁻¹ and a decrease in the intensity of the O-H stretch.
A typical procedure for acquiring an FT-IR spectrum of a solid sample like this compound is as follows:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition:
-
Record a background spectrum of a pure KBr pellet.
-
Place the sample pellet in the spectrometer and record the sample spectrum.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in its structural confirmation.
Expected Mass Spectrometry Data
This compound can be analyzed by various ionization techniques. The presence of chlorine will result in a characteristic isotopic pattern for chlorine-containing fragments (³⁵Cl/³⁷Cl ratio of approximately 3:1).
| Ionization Mode | Expected m/z | Interpretation |
| ESI+ | 158.0 | [M+H]⁺ |
| ESI- | 156.0 | [M-H]⁻ |
| EI | 157.0 | [M]⁺˙ (Molecular Ion) |
| EI | 139.0, 111.0 | Fragments from loss of H₂O and subsequent CO |
Note: Dehydration to form the corresponding boroxine (a cyclic trimer) can occur in the mass spectrometer, leading to ions corresponding to the trimer.
A general protocol for the mass spectrometric analysis of this compound is as follows:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).
-
Acquisition (ESI):
-
Infuse the sample solution into the ESI source.
-
Acquire the spectrum in both positive and negative ion modes.
-
-
Acquisition (EI):
-
Introduce the sample into the EI source (often via a direct insertion probe for solids).
-
Acquire the mass spectrum.
-
X-ray Crystallography
Single-crystal X-ray diffraction would provide the most definitive structural information, including bond lengths, bond angles, and the three-dimensional packing of the molecules in the crystal lattice. A search of the Cambridge Crystallographic Data Centre (CCDC) did not yield a publicly available crystal structure for this compound at the time of this report.
Logical Workflow for Structural Analysis
The following diagram illustrates a typical workflow for the comprehensive structural analysis of a chemical compound like this compound.
An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloropyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Chloropyridine-3-boronic acid, a valuable building block in medicinal chemistry and materials science. This document outlines a detailed synthetic protocol, methods for purification, and a full characterization profile, including spectroscopic data and physical properties. The information is intended to equip researchers with the necessary knowledge for the successful preparation and validation of this important chemical intermediate.
Introduction
This compound is a key synthetic intermediate used in a variety of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility stems from the presence of both a reactive boronic acid moiety and a pyridine ring substituted with a chlorine atom. This bifunctionality allows for the sequential and regioselective introduction of different molecular fragments, making it a versatile tool in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. The pyridine nitrogen also offers a site for potential coordination chemistry or modulation of physicochemical properties.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through a lithium-halogen exchange reaction of 3,5-dichloropyridine, followed by borylation with a trialkyl borate. This regioselective approach favors the formation of the C-B bond at the 3-position of the pyridine ring.
Synthesis Pathway
The synthesis proceeds via a two-step, one-pot procedure as illustrated in the following diagram.
Caption: Synthetic pathway for this compound.
Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of pyridine boronic acids.
Materials and Reagents:
-
3,5-Dichloropyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate (B(O-iPr)3)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 3,5-dichloropyridine (1.0 eq) and anhydrous THF. The solution is stirred under a nitrogen atmosphere until the starting material is fully dissolved.
-
Lithiation: The flask is cooled to -78 °C using a dry ice/acetone bath. A solution of n-butyllithium in hexanes (1.1 eq) is added dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not rise above -70 °C. The reaction mixture is then stirred at -78 °C for an additional 1 hour.
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The resulting mixture is stirred at this temperature for 2 hours.
-
Workup: The reaction is quenched by the slow addition of 2 M aqueous HCl while maintaining a low temperature. The mixture is then allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. The crude this compound is then purified by recrystallization from an appropriate solvent system (e.g., water or an ethanol/water mixture) to afford the final product as a white to off-white solid.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the expected analytical data.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C5H5BClNO2[1] |
| Molecular Weight | 157.36 g/mol [1] |
| Appearance | White to off-white solid[1] |
| Melting Point | 255-260 °C[1] |
| Purity (by HPLC) | ≥95%[1] |
| Storage | Store at 2-8°C[1] |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.7 | s | H-2 |
| ~8.6 | s | H-6 |
| ~8.2 | s | H-4 |
| Broad signal | s | B(OH)2 |
Note: Spectra are typically recorded in DMSO-d6. Chemical shifts are approximate and can vary based on solvent and concentration. The boronic acid protons are often broad and may exchange with water in the solvent.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | C-2 |
| ~148 | C-6 |
| ~142 | C-4 |
| ~133 | C-5 |
| Not observed or broad | C-3 |
Note: The carbon atom attached to the boron (C-3) may not be observed or may appear as a very broad signal due to quadrupolar relaxation of the boron nucleus.
FT-IR (Fourier-Transform Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 (broad) | O-H stretch (boronic acid) |
| ~1600, ~1470, ~1400 | C=C and C=N stretching (pyridine ring) |
| ~1350 | B-O stretch |
| ~1100 | C-Cl stretch |
| ~700 | B-C stretch |
Mass Spectrometry (MS)
| m/z | Assignment |
| 157.01 | [M]+ (for ³⁵Cl isotope) |
| 159.01 | [M]+ (for ³⁷Cl isotope) |
Characterization Workflow
The following diagram illustrates a typical workflow for the characterization of synthesized this compound.
Caption: Workflow for the characterization of this compound.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This technical guide provides a comprehensive resource for the synthesis and characterization of this compound. The detailed experimental protocol, coupled with the expected analytical data, will aid researchers in the successful preparation and validation of this versatile chemical building block. The provided diagrams offer a clear visual representation of the synthetic pathway and characterization workflow, facilitating a deeper understanding of the processes involved.
References
5-Chloropyridine-3-boronic acid stability and storage conditions
An In-depth Technical Guide to the Stability and Storage of 5-Chloropyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal intermediate in medicinal chemistry and drug development, valued for its role in constructing complex molecular architectures through cross-coupling reactions. The inherent reactivity of the boronic acid functional group, however, presents challenges regarding its stability and requisite storage conditions. This technical guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage and handling protocols to mitigate degradation, and a general framework for stability assessment. This document aims to equip researchers with the knowledge necessary to ensure the integrity and reactivity of this critical reagent in their synthetic endeavors.
Introduction
Boronic acids, and heteroaromatic boronic acids in particular, are indispensable tools in modern organic synthesis, most notably for their participation in the Suzuki-Miyaura cross-coupling reaction. This compound serves as a key building block for introducing the 5-chloropyridin-3-yl moiety, a common structural motif in pharmacologically active compounds. The stability of boronic acids is a critical parameter that can significantly impact the reproducibility of synthetic procedures and the purity of the final products. Degradation of this compound can lead to the formation of impurities that may complicate purification and compromise the overall yield and quality of the target molecule. Understanding and controlling the stability of this reagent is therefore of paramount importance.
Factors Influencing Stability
The stability of this compound is primarily influenced by environmental factors such as temperature, moisture, air (oxygen), and light.
-
Temperature: Elevated temperatures can accelerate the rate of degradation. While some boronic acids are stable at room temperature for short periods, long-term storage at elevated temperatures is generally not recommended.
-
Moisture: Boronic acids are susceptible to protodeboronation in the presence of water, especially under acidic or basic conditions. More significantly, moisture can facilitate the formation of boroxines (anhydrides of boronic acids), which can affect the reactivity and stoichiometry of the reagent.
-
Air (Oxygen): Oxidation of the carbon-boron bond is a known degradation pathway for boronic acids, leading to the formation of the corresponding phenol (5-chloropyridin-3-ol in this case)[1]. This process can be accelerated by the presence of light and trace metals.
-
Light: Exposure to light, particularly UV light, can promote oxidative degradation and other decomposition pathways.
Recommended Storage and Handling Conditions
To ensure the long-term stability and reactivity of this compound, the following storage and handling conditions are recommended based on supplier safety data sheets and general knowledge of boronic acid chemistry.
Quantitative Storage Recommendations
| Parameter | Recommended Condition | Rationale | Source |
| Temperature | 2-8°C | To minimize thermal degradation. | |
| -20°C | For long-term storage, further slowing degradation processes. | [2] | |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | To prevent oxidation by atmospheric oxygen. | [2] |
| Moisture | Dry/Anhydrous | To prevent hydrolysis and boroxine formation. | |
| Light | Protect from Light (Amber Vial) | To prevent photo-degradation. | [3] |
| Container | Tightly Sealed | To maintain an inert and dry atmosphere. | [2][4][5] |
Handling Protocols
-
Always handle this compound in a well-ventilated area, preferably within a fume hood.[2]
-
Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][4]
-
When not in use, ensure the container is tightly sealed to prevent exposure to air and moisture.[2][4][5]
-
For weighing and dispensing, it is advisable to work under an inert atmosphere (e.g., in a glove box or using a Schlenk line) to minimize exposure to air and moisture.
-
Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4]
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in the literature, general degradation mechanisms for boronic acids can be inferred.
Caption: Potential degradation pathways for this compound.
Experimental Protocols for Stability Assessment
A comprehensive assessment of the stability of this compound involves subjecting the compound to various stress conditions and monitoring its degradation over time.
General Stability Testing Workflow
Caption: General workflow for assessing the stability of a chemical compound.
Methodologies
-
Initial Characterization (t=0):
-
A sample of this compound from a new, sealed container is analyzed to determine its initial purity and identity.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is developed to resolve the parent compound from potential impurities. The peak area of the main component is used to determine the initial purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the structure and identify any initial impurities.
-
Mass Spectrometry (MS): The molecular weight is confirmed using a suitable mass spectrometry technique (e.g., ESI-MS).
-
-
Stress Conditions:
-
Aliquots of the boronic acid are placed in separate vials and subjected to the following conditions:
-
Thermal Stress: Vials are stored in ovens at elevated temperatures (e.g., 40°C, 60°C).
-
Humidity Stress: Vials are placed in a humidity chamber at a controlled temperature and relative humidity (e.g., 25°C/75% RH).
-
Photostability: Vials are exposed to a controlled light source (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).
-
Oxidative Stress: The compound is exposed to air, or in some cases, a solution containing a mild oxidizing agent.
-
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 1 week, 2 weeks, 4 weeks), a vial from each stress condition is removed for analysis.
-
-
Analytical Testing:
-
The samples are analyzed using the same HPLC method developed for the initial characterization. The purity is determined by the peak area percentage of the parent compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is used to identify the molecular weights of any new peaks that appear in the chromatogram, aiding in the identification of degradation products.
-
-
Data Analysis:
-
The purity of the compound is plotted against time for each stress condition. The rate of degradation can be determined from the slope of this plot. This data allows for the determination of a recommended shelf life and optimal storage conditions.
-
Conclusion
This compound is a valuable yet sensitive reagent. Its stability is critically dependent on proper storage and handling. By adhering to the recommendations outlined in this guide—namely, storage at low temperatures (2-8°C or -20°C for long-term), under an inert atmosphere, and protected from light and moisture—researchers can significantly extend the shelf life of this compound and ensure the reliability of their experimental results. The implementation of a systematic stability testing protocol is also recommended for applications where the purity of the starting material is of utmost importance, such as in GMP environments for drug development.
References
An In-depth Technical Guide to the Synthesis of 5-Chloropyridine-3-boronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 5-Chloropyridine-3-boronic acid pinacol ester, a key building block in medicinal chemistry and materials science. The document details prevalent methodologies, including Palladium-catalyzed Miura Borylation, Iridium-catalyzed C-H Borylation, and Lithiation-Borylation, offering detailed experimental protocols and comparative data to aid in synthetic strategy and execution.
Introduction
This compound pinacol ester (CAS: 865186-94-3) is a versatile bifunctional molecule widely employed in Suzuki-Miyaura cross-coupling reactions. Its strategic importance lies in its ability to introduce the 5-chloropyridin-3-yl moiety into complex molecular architectures, a common scaffold in pharmacologically active compounds and functional materials. The presence of the chloro-substituent provides an additional handle for further functionalization, while the boronic ester enables robust carbon-carbon bond formation. This guide explores the most effective and commonly cited methods for its synthesis.
Core Synthetic Methodologies
The synthesis of this compound pinacol ester can be primarily achieved through three distinct and powerful chemical transformations. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of other functional groups.
Palladium-Catalyzed Miyaura Borylation
The most prevalent and robust method for the synthesis of aryl and heteroaryl boronic esters is the Miyaura borylation. This palladium-catalyzed cross-coupling reaction typically involves the reaction of a halo-pyridine with bis(pinacolato)diboron (B₂pin₂). For the target molecule, starting from a di-halogenated pyridine such as 3-bromo-5-chloropyridine is common due to the higher reactivity of the C-Br bond over the C-Cl bond in oxidative addition to the palladium catalyst.
Quantitative Data Summary: Miyaura Borylation
| Parameter | Value / Conditions | Notes |
| Starting Material | 3-Bromo-5-chloropyridine | Higher reactivity of C-Br bond allows for selective borylation. |
| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Standard reagent for Miyaura borylation. |
| Catalyst | PdCl₂(dppf), Pd(OAc)₂ + Ligand | [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is common. |
| Ligand | dppf, SPhos, XPhos | Often used if starting with a simple palladium salt like Pd(OAc)₂. |
| Base | Potassium Acetate (KOAc) | Mild base, crucial for preventing premature Suzuki coupling.[1] |
| Solvent | 1,4-Dioxane, Toluene, or DMSO | Anhydrous conditions are required. |
| Temperature | 80 - 110 °C | Dependent on solvent and catalyst system. |
| Reaction Time | 8 - 24 hours | Monitored by TLC or GC-MS. |
| Typical Yield | 70 - 90% | Highly dependent on reaction optimization. |
Experimental Protocol: Miyaura Borylation
-
Reagents:
-
3-Bromo-5-chloropyridine (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 - 1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) (2-5 mol%)
-
Potassium Acetate (KOAc) (3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-5-chloropyridine, bis(pinacolato)diboron, PdCl₂(dppf), and potassium acetate.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound pinacol ester as a solid.
-
Reaction Pathway: Miyaura Borylation
Iridium-Catalyzed C-H Borylation
Direct C-H borylation offers an atom-economical alternative, avoiding the need for pre-halogenated substrates.[2][3] This method utilizes an iridium catalyst to selectively activate a C-H bond on the pyridine ring. For 3-chloropyridine, the regioselectivity is a critical consideration. Borylation is sterically governed and generally occurs at the position most distant from the nitrogen atom and other substituents, making the C-5 position a likely, though not exclusive, target.[3][4]
Quantitative Data Summary: Iridium-Catalyzed C-H Borylation
| Parameter | Value / Conditions | Notes |
| Starting Material | 3-Chloropyridine | Readily available but may lead to regioisomeric mixtures. |
| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Common boron source for C-H activation. |
| Catalyst | [Ir(COD)OMe]₂ or similar Ir(I) precursor | Standard iridium precursor. |
| Ligand | dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) | Sterically hindered bipyridine ligands are essential for activity. |
| Solvent | Cyclohexane, Tetrahydrofuran (THF) or neat | Often performed in non-polar solvents or without solvent.[4] |
| Temperature | 80 - 120 °C | Higher temperatures are typically required for C-H activation. |
| Reaction Time | 12 - 48 hours | Generally slower than cross-coupling methods. |
| Typical Yield | 40 - 70% | Yields can be moderate and purification from isomers is often needed. |
Experimental Protocol: Iridium-Catalyzed C-H Borylation
-
Reagents:
-
3-Chloropyridine (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.0 equiv)
-
[Ir(COD)OMe]₂ (1-3 mol%)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (2-6 mol%)
-
Anhydrous Cyclohexane
-
-
Procedure:
-
In a glovebox, charge a screw-cap vial with [Ir(COD)OMe]₂ and dtbpy.
-
Add anhydrous cyclohexane and stir for 10 minutes.
-
Add 3-chloropyridine and bis(pinacolato)diboron to the vial.
-
Seal the vial tightly and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with stirring for 24-48 hours.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel. Careful separation may be required to isolate the desired C-5 borylated isomer from other regioisomers.
-
Reaction Pathway: Iridium-Catalyzed C-H Borylation
Lithiation-Borylation
This classical approach involves the formation of an organometallic intermediate (an organolithium or Grignard reagent) from a halo-pyridine, which is then quenched with a boron electrophile.[5] For substrates like 3,5-dichloropyridine, direct lithiation is difficult. Therefore, this route is more practical when starting from 3-bromo-5-chloropyridine, where a lithium-halogen exchange can be selectively performed on the more reactive C-Br bond at low temperatures.[5][6]
Quantitative Data Summary: Lithiation-Borylation
| Parameter | Value / Conditions | Notes |
| Starting Material | 3-Bromo-5-chloropyridine | Necessary for selective lithium-halogen exchange. |
| Lithiating Agent | n-Butyllithium (n-BuLi) | Standard reagent for lithium-halogen exchange. |
| Boron Source | Triisopropyl borate, Isopropoxy-pinacolborane | Quenched with the organolithium intermediate. |
| Esterification | Pinacol | Added after initial borylation if a trialkyl borate is used. |
| Solvent | Tetrahydrofuran (THF), Diethyl Ether | Anhydrous aprotic solvents are critical. |
| Temperature | -78 °C | Low temperature is required to prevent side reactions. |
| Reaction Time | 2 - 5 hours | Typically a rapid process. |
| Typical Yield | 60 - 85% | Good yields are achievable with careful control of temperature. |
Experimental Protocol: Lithiation-Borylation
-
Reagents:
-
3-Bromo-5-chloropyridine (1.0 equiv)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes) (1.1 equiv)
-
Triisopropyl borate (1.2 equiv)
-
Pinacol (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve 3-bromo-5-chloropyridine in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium dropwise via syringe, maintaining the internal temperature below -70 °C. Stir for 30-60 minutes at -78 °C.
-
Add triisopropyl borate dropwise, again keeping the temperature at -78 °C. Stir for an additional 1-2 hours at this temperature.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude boronic acid.
-
To the crude boronic acid, add toluene and pinacol. Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
After the esterification is complete (monitored by TLC), cool the mixture and remove the solvent in vacuo.
-
Purify the residue by column chromatography or recrystallization to yield the final product.
-
Logical Relationship: Lithiation-Borylation Workflow
Conclusion
The synthesis of this compound pinacol ester is well-established through several reliable methods. The Palladium-catalyzed Miyaura borylation stands out as the most versatile and high-yielding approach, particularly when starting from 3-bromo-5-chloropyridine. Iridium-catalyzed C-H borylation offers a more atom-economical route but may present challenges in regioselectivity and yield. The Lithiation-borylation pathway is a powerful alternative, provided the appropriate halogenated precursor is used and cryogenic conditions are maintained. The selection of the optimal synthetic route will be dictated by factors such as substrate availability, scalability, and the specific requirements of the research or development program.
References
- 1. Miyaura Borylation Reaction [organic-chemistry.org]
- 2. rsc.org [rsc.org]
- 3. Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. arkat-usa.org [arkat-usa.org]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 5-Chloropyridine-3-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 5-chloropyridine-3-boronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and drug discovery, enabling the synthesis of a wide array of substituted biaryl and heteroaryl pyridines. The pyridine moiety is a privileged structure in numerous pharmaceuticals, and the ability to introduce diverse functionalities at specific positions is crucial for the development of new therapeutic agents.[1]
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds.[2][3][4] The reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a palladium catalyst and a base.[5][6] this compound is a valuable bifunctional reagent in this context, possessing a reactive boronic acid group for coupling and a chlorine atom that can serve as a handle for subsequent transformations.
Principle of the Reaction
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers its organic group to the palladium center.[2][7]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the catalytically active Pd(0) species.[7]
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of a closely related substrate, 2-chloropyridine-3-boronic acid, with various aryl bromides. These data, compiled from representative literature, serve as a strong guide for reaction optimization with this compound.[1]
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 18 | 95 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 18 | 92 |
| 3 | 4-Bromobenzonitrile | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 18 | 88 |
| 4 | 1-Bromo-2-methylbenzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 18 | 85 |
Experimental Protocols
This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization may be required for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (e.g., bromide or iodide) (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer with heating
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).[1]
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[7]
-
Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 5 mL) and degassed water (e.g., 1 mL) to the flask via syringe.[7]
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.[7]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Mandatory Visualizations
References
Application Notes and Protocols for Suzuki Coupling of Chloropyridines using Buchwald Ligands
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the successful Suzuki-Miyaura cross-coupling of chloropyridines with various boronic acids, utilizing highly efficient Buchwald ligands. The use of bulky, electron-rich phosphine ligands developed by the Buchwald group has proven instrumental in overcoming the inherent challenges associated with the coupling of less reactive heteroaryl chlorides.[1][2]
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds critical for the construction of complex molecules, particularly in the pharmaceutical and materials science industries.[3] However, the use of chloropyridines as coupling partners presents a significant challenge due to the electron-deficient nature of the pyridine ring and the strong C-Cl bond, which hinder the crucial oxidative addition step in the catalytic cycle.[2]
Buchwald ligands, a class of bulky and electron-rich biaryl monophosphine ligands, have emerged as a powerful solution to this problem.[4][5] Their unique steric and electronic properties facilitate the formation of highly active, monoligated palladium(0) species that readily undergo oxidative addition with unreactive aryl chlorides, including chloropyridines.[6] This allows for efficient cross-coupling under milder conditions and with lower catalyst loadings.[7]
This guide offers a comparative overview of various Buchwald ligands and palladium precatalysts, supported by quantitative data and detailed experimental procedures to aid in the selection of optimal conditions for your specific synthetic needs.
Data Presentation: Performance of Buchwald Ligands
The following tables summarize the performance of various Buchwald ligand systems in the Suzuki coupling of chloropyridines with different arylboronic acids. The data has been compiled from multiple sources to provide a comparative overview. It is important to note that direct comparison of yields should be approached with caution due to variations in experimental conditions across different studies.[1]
Table 1: SPhos in Suzuki Coupling of Chloropyridines
| Chloropyridine Substrate | Boronic Acid Substrate | Palladium Source (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 100 | 18 | 95 | [8] |
| 3-Chloropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ | Dioxane | 80 | 12 | 92 | [1] |
| 2-Chloro-5-methylpyridine | 3-Tolylboronic acid | XPhos Pd G3 (2) | K₃PO₄ | THF/H₂O | 65 | 2 | 88 | |
| 6-Chloropyridin-3-amine | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 85 | [9] |
Table 2: XPhos in Suzuki Coupling of Chloropyridines
| Chloropyridine Substrate | Boronic Acid Substrate | Palladium Source (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ | t-BuOH/H₂O | 80 | 16 | 98 | [10] |
| 3-Chloropyridine | 4-Acetylphenylboronic acid | XPhos Pd G2 (1) | K₃PO₄ | Dioxane | 100 | 4 | 91 | [5] |
| 2-Chloro-6-methoxypyridine | 2-Thienylboronic acid | XPhos Pd G3 (1) | K₃PO₄ | THF | RT | 0.5 | 93 | |
| 3-Chloro-5-(trifluoromethyl)pyridine | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (2) / XPhos (4) | Cs₂CO₃ | Toluene | 110 | 24 | 87 | [4] |
Table 3: Other Buchwald Ligands in Suzuki Coupling of Chloropyridines
| Ligand | Chloropyridine Substrate | Boronic Acid Substrate | Palladium Source (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| DavePhos | 3,4-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | K₃PO₄ | Toluene | 110 | 18 | 94 (mono-arylated) | [11] |
| CPhos | 2-Chloropyridine | 4-Tolylboronic acid | Pd(OAc)₂ (2) / CPhos (4) | K₃PO₄ | Dioxane | 100 | 16 | 96 | [1] |
| RuPhos | 6-Chloropyridin-3-amine | 3-Methoxyphenylboronic acid | RuPhos Pd G3 (2) | LiHMDS | THF | 65 | 16 | 83 | [9] |
Experimental Protocols
The following are generalized procedures for the Suzuki-Miyaura coupling of chloropyridines using Buchwald ligands. These protocols should be optimized for specific substrates and reaction scales.[2]
General Protocol 1: Using a Palladium(II) Acetate / Buchwald Ligand System
Materials:
-
Chloropyridine (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂; 1-2 mol%)
-
Buchwald Ligand (e.g., SPhos, XPhos; 2-4 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the chloropyridine, arylboronic acid, and base.
-
In a separate vial, under an inert atmosphere, prepare the catalyst premix by dissolving Pd(OAc)₂ and the Buchwald ligand in a small amount of the reaction solvent.
-
Seal the Schlenk flask with a septum, then evacuate and backfill with an inert gas (repeat this cycle three times).
-
Add the catalyst premix to the Schlenk flask via syringe.
-
Add the remaining degassed solvent to the reaction mixture.
-
Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80–110 °C) and stir vigorously.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
General Protocol 2: Using a Buchwald Precatalyst (e.g., XPhos Pd G3)
Materials:
-
Chloropyridine (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Buchwald Precatalyst (e.g., XPhos Pd G3; 1-2 mol%)
-
Base (e.g., K₃PO₄; 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the Buchwald precatalyst, the chloropyridine, the arylboronic acid, and the base.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (which can range from room temperature to elevated temperatures depending on the substrates) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Work-up the reaction as described in Protocol 1 (steps 9-11).
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows associated with the Suzuki coupling of chloropyridines using Buchwald ligands.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki coupling of chloropyridines.
Caption: Decision logic for selecting a suitable Buchwald ligand.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry | MDPI [mdpi.com]
- 4. Buchwald Ligands [sigmaaldrich.com]
- 5. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. benchchem.com [benchchem.com]
- 10. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Suzuki-Miyaura Coupling of 5-Chloropyridine-3-boronic acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction is particularly valuable in drug discovery and development for the synthesis of biaryl and heteroaryl scaffolds, which are prevalent in a vast array of bioactive molecules. 5-Chloropyridine-3-boronic acid is a key building block, providing a versatile platform for the introduction of a substituted pyridine ring into target molecules.
These application notes provide detailed protocols and technical guidance for the successful Suzuki-Miyaura coupling of this compound with a variety of aryl halides. The information presented is intended to serve as a comprehensive resource for researchers in medicinal chemistry and process development.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium complex. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron species (in this case, this compound) forms a boronate complex, which then transfers the organic group to the palladium center.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biaryl product, regenerating the catalytically active Pd(0) species.
Data Presentation: Reaction of this compound with Aryl Halides
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with a range of aryl halides. The data is compiled from literature sources and represents expected outcomes under optimized conditions.
Table 1: Coupling with Electron-Neutral and Electron-Rich Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Bromoanisole | Pd₂(dba)₃ (1.5) | SPhos (3.6) | K₃PO₄ | Dioxane | 100 | 18 | 80-90 |
| 3 | 4-Bromotoluene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 90 | 16 | 82-92 |
| 4 | 2-Bromonaphthalene | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane/H₂O | 100 | 24 | 75-85 |
Table 2: Coupling with Electron-Deficient Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzonitrile | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | t-BuOH/H₂O | 100 | 8 | 90-98 |
| 2 | 4-Bromonitrobenzene | PdCl₂(dppf) (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 88-96 |
| 3 | Methyl 4-bromobenzoate | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 95 | 16 | 85-93 |
| 4 | 4-Bromobenzotrifluoride | Pd₂(dba)₃ (1.5) | RuPhos (3.6) | Cs₂CO₃ | Dioxane | 110 | 20 | 78-88 |
Table 3: Coupling with Sterically Hindered Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromotoluene | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 24 | 70-80 |
| 2 | 1-Bromo-2,6-dimethylbenzene | Pd₂(dba)₃ (2) | Buchwald Ligand | CsF | Dioxane | 120 | 36 | 65-75 |
| 3 | 1-Bromonaphthalene | PdCl₂(dppf) (3) | - | K₂CO₃ | DME/H₂O | 100 | 24 | 72-82 |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. Optimization for specific substrates may be required.
Protocol 1: Standard Conditions for Aryl Bromides
This protocol is suitable for a wide range of electron-rich, electron-neutral, and moderately electron-deficient aryl bromides.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene and Water (4:1 mixture, degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer with heating
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add the degassed toluene/water mixture (5 mL) via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Synthesis
This protocol is advantageous for rapid reaction optimization and synthesis, particularly for less reactive aryl chlorides.
Materials:
-
This compound (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
[1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (Pd(dtbpf)Cl₂) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
Microwave reactor vials
Procedure:
-
Reaction Setup: In a microwave vial, combine the aryl chloride (0.5 mmol), this compound (0.75 mmol), Pd(dtbpf)Cl₂ (0.015 mmol), and K₂CO₃ (1.0 mmol).
-
Solvent Addition: Add the degassed dioxane/water mixture (3 mL).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat to 120-150 °C for 30-60 minutes.
-
Work-up and Purification: After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Perform a standard aqueous work-up as described in Protocol 1 and purify by flash column chromatography.
Mandatory Visualizations
Troubleshooting and Optimization
-
Low Yields with Aryl Chlorides: Aryl chlorides are less reactive than bromides. For these substrates, consider using more active catalysts such as those with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. Higher temperatures and longer reaction times may also be necessary.
-
Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen, can be problematic. Using anhydrous solvents, a less nucleophilic base, or switching to the corresponding boronic ester (e.g., pinacol ester) can mitigate this issue.
-
Homocoupling: The formation of biaryl products from the coupling of two aryl halide or two boronic acid molecules can occur. This is often promoted by the presence of oxygen. Ensuring the reaction is performed under a strictly inert atmosphere can reduce homocoupling.
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle. The use of bulky ligands can help prevent this deactivation.
Application Notes and Protocols: Solvent Effects in Reactions of 5-Chloropyridine-3-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the critical role of solvents in reactions involving 5-Chloropyridine-3-boronic acid, primarily focusing on the widely used Suzuki-Miyaura cross-coupling reaction. Due to the limited availability of comprehensive solvent screening data specifically for this compound, this document leverages data from analogous reactions with structurally similar compounds, such as 2-chloropyridines and other arylboronic acids, to provide practical guidance.
Core Concepts: The Role of Solvents
The choice of solvent in a Suzuki-Miyaura coupling reaction is crucial as it influences several key factors that determine the reaction's success and efficiency. A suitable solvent system is essential for:
-
Solubility of Reagents: Ensuring that the boronic acid, the coupling partner (typically an aryl halide), the catalyst, and the base are sufficiently soluble to participate in the reaction. Poor solubility can lead to low yields and reproducibility issues.
-
Catalyst Stability and Activity: The solvent can impact the stability and catalytic activity of the palladium complex. For instance, the coordination of solvent molecules to the palladium center can influence the rates of oxidative addition and reductive elimination.
-
Base Efficacy: The effectiveness of the inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) often depends on its solubility in the chosen solvent system. The presence of water as a co-solvent is common to aid in the dissolution of these bases.
-
Suppression of Side Reactions: A key side reaction is the protodeboronation of the boronic acid, where the C-B bond is cleaved and replaced by a C-H bond.[1][2] The choice of solvent, particularly the amount of water and its proticity, can influence the rate of this undesirable reaction.[1][2]
Data Presentation: Solvent Effects in Analogous Suzuki-Miyaura Reactions
The following table summarizes the effect of different solvents on the yield of Suzuki-Miyaura coupling reactions involving substrates similar to this compound. This data provides a valuable starting point for reaction optimization.
| Solvent | Yield (%) | Observations |
| 1,4-Dioxane | 71 | Generally a good solvent for Suzuki couplings, often used with water.[1] |
| Isopropanol | 64 | A protic solvent that can be effective, though may increase protodeboronation risk.[1] |
| Tetrahydrofuran (THF) | 55 | Another common ethereal solvent, sometimes less effective than dioxane.[1] |
| Dimethylformamide (DMF) | 32 | A polar aprotic solvent, but can sometimes lead to lower yields in these systems.[1] |
| Acetonitrile (ACN) | - | Noted to be a better solvent than THF and acetone in some contexts due to better solubility of reagents.[3] |
| Toluene | - | A non-polar solvent often used in Suzuki reactions, frequently with a water co-solvent. |
Reaction Conditions for Data in Table: 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.0 mmol), K₂CO₃ (3.0 mmol), Pd(PPh₃)₄ (5 mol%), solvent (3.5 mL), 100 °C, 24 h.[1]
Experimental Protocols
Below are detailed protocols for Suzuki-Miyaura coupling reactions, which can be adapted for use with this compound.
Protocol 1: Conventional Heating Suzuki-Miyaura Coupling
This protocol is a general method for the coupling of a chloropyridine with a boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Aryl/Heteroaryl halide (1.0 - 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound, the aryl/heteroaryl halide, palladium(II) acetate, SPhos, and cesium carbonate.[4]
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a ratio of 4:1 to 5:1 v/v) to the flask via syringe.[4][5]
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously for 12-24 hours.[4]
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[4]
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol utilizes microwave irradiation to significantly reduce reaction times.
Materials:
-
This compound (1.0 equiv)
-
Aryl/Heteroaryl boronic acid or ester (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane/water (2:1 v/v)
-
Microwave reactor vials
Procedure:
-
Reaction Setup: To a microwave vial, add this compound, the coupling partner, potassium carbonate, and Pd(PPh₃)₄.[1]
-
Solvent Addition: Add the 1,4-dioxane/water solvent mixture.[1]
-
Reaction Execution: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 100-120 °C for 15-30 minutes.[1]
-
Work-up and Purification: After cooling, the reaction mixture is worked up and purified as described in Protocol 1.[1]
Mandatory Visualizations
Caption: Suzuki-Miyaura Coupling Experimental Workflow.
Caption: The Suzuki-Miyaura Catalytic Cycle.
References
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of 5-Chloropyridine-3-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex molecules, particularly biaryl and heteroaryl structures.[1][2] These structural motifs are prevalent in a vast number of pharmaceuticals and agrochemicals. The use of substituted pyridines, such as those derived from 5-chloropyridine-3-boronic acid, is of significant interest in drug discovery, as the pyridine moiety can influence the pharmacological properties of a molecule. Microwave-assisted synthesis has emerged as a powerful technique to accelerate these reactions, offering significant advantages over conventional heating methods, including drastically reduced reaction times, often improved yields, and enhanced reproducibility.[3]
These application notes provide a detailed protocol for the microwave-assisted Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. The methodologies described herein are intended to serve as a starting point for researchers, offering a robust method for the rapid synthesis of diverse compound libraries crucial for drug discovery and development programs.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the boronic acid is activated to form a boronate species. This species then transfers its organic group (the 5-chloropyridin-3-yl moiety) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.
Experimental Protocols
The following protocols are generalized procedures for the microwave-assisted Suzuki-Miyaura coupling of this compound with aryl or heteroaryl halides. Optimization of the reaction conditions may be necessary for specific substrates.
Protocol 1: General Microwave-Assisted Suzuki Coupling
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromobenzene, 2-bromopyridine)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand like SPhos)
-
Base (e.g., Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄))
-
Solvent system (e.g., 1,4-Dioxane/Water or Ethanol/Water)
-
Microwave reactor vials with stir bars
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a microwave reactor vial, add the aryl or heteroaryl halide (1.0 equiv.), this compound (1.2 equiv.), the selected base (2.0-3.0 equiv.), and the palladium catalyst (0.5-5 mol%).
-
Add the chosen solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to achieve a reaction concentration of approximately 0.1-0.5 M.
-
If using an oxygen-sensitive catalyst, degas the mixture by bubbling a gentle stream of inert gas (argon or nitrogen) through the solution for 10-15 minutes.
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (typically 100-140 °C) for a specified time (typically 10-30 minutes).[4][5] Reaction progress can be monitored by TLC or LC-MS.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Open the vial and dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-5-chloropyridine.
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the microwave-assisted Suzuki coupling of various aryl halides with boronic acids, providing a strong indication of the expected reactivity for this compound.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | 4-Bromoacetophenone | Phenylboronic acid | Custom Pd(II) Complex (0.1) | KOH | EtOH/H₂O (1:1) | 120 | 2 | 95[6] |
| 2 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | Dioxane/H₂O (2:1) | 100 | 15 | 81[7] |
| 3 | 3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one | p-Methoxyphenylboronic acid | XPhosPdG2 (5) / XPhos (10) | K₂CO₃ | EtOH/H₂O (4:1) | 135 | 40 | 91[8] |
| 4 | Aryl Bromides | Phenylboronic acid | HNT-Pd (1) | K₂CO₃ | H₂O/EtOH | 120 | 10 | High[5] |
Applications in Drug Discovery
The synthesis of biaryl and heteroaryl compounds is of paramount importance in the pharmaceutical industry.[6] The 3-aryl-5-chloropyridine scaffold, readily accessible through the described microwave-assisted Suzuki coupling, serves as a versatile intermediate for the development of novel therapeutic agents. The chlorine atom at the 5-position can be retained as a key pharmacophoric element or can be further functionalized in subsequent synthetic steps, allowing for the exploration of a broad chemical space. This modular approach is highly valuable for structure-activity relationship (SAR) studies, where systematic modifications of a lead compound are performed to optimize its biological activity, selectivity, and pharmacokinetic properties.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Substituted Pyridines using 5-Chloropyridine-3-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyridines are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and modular synthetic routes to access these scaffolds with diverse substitution patterns is a cornerstone of modern medicinal chemistry and drug discovery. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for the formation of carbon-carbon bonds, offering mild reaction conditions and a broad tolerance of functional groups.
5-Chloropyridine-3-boronic acid is a valuable bifunctional building block for the synthesis of complex pyridine derivatives. The boronic acid moiety allows for palladium-catalyzed cross-coupling with a wide range of aryl and heteroaryl halides, enabling the introduction of diverse substituents at the 3-position of the pyridine ring. The chlorine atom at the 5-position provides a handle for subsequent functionalization, allowing for the further elaboration of the synthesized molecules. This application note provides detailed protocols and a summary of reaction conditions for the use of this compound in the synthesis of substituted pyridines, with a focus on the Suzuki-Miyaura cross-coupling reaction.
Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The primary application of this compound is its use as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with aryl and heteroaryl halides. This reaction facilitates the formation of a C-C bond between the C3 position of the pyridine ring and the carbon atom of the coupling partner, leading to the formation of 3-aryl-5-chloropyridines.
Generalized Reaction Scheme
Caption: Generalized scheme for the Suzuki-Miyaura cross-coupling of this compound.
Experimental Protocols
The following protocols are generalized procedures for the Suzuki-Miyaura cross-coupling of this compound with aryl or heteroaryl halides. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a standard set of conditions for the coupling of an aryl halide with this compound.
Materials:
-
This compound (1.0 - 1.5 equiv)
-
Aryl or Heteroaryl Halide (1.0 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography, to obtain the desired 3-aryl-5-chloropyridine.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is adapted for a microwave reactor and can significantly reduce reaction times.
Materials:
-
As listed in Protocol 1.
-
Microwave reactor vials.
Procedure:
-
In a microwave reaction vial, combine the aryl halide (1.0 equiv), this compound (1.5 equiv), base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Add the degassed solvent (e.g., DMF/H₂O, 10:1 v/v).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction to 120-150 °C for 15-60 minutes with stirring.
-
After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Perform a standard aqueous work-up as described in Protocol 1.
-
Purify the product by flash column chromatography.
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of a 5-chloropyridin-3-yl precursor with various boronic acids. While the starting material in this specific study is not this compound itself, the data provides valuable insights into the coupling of the 5-chloropyridin-3-yl moiety and serves as a strong starting point for reaction optimization.[1]
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%)[1] |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ (1.3) | DMF | 100 | 2 | 85 |
| 2 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ (1.3) | DMF | 100 | 2 | 82 |
| 3 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ (1.3) | DMF | 100 | 2 | 78 |
| 4 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ (1.3) | DMF | 100 | 2 | 88 |
| 5 | 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ (1.3) | DMF | 100 | 2 | 75 |
| 6 | 4-(Trifluoromethyl)phenylboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ (1.3) | DMF | 100 | 2 | 65 |
| 7 | 3-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ (1.3) | DMF | 100 | 2 | 80 |
| 8 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ (1.3) | DMF | 100 | 2 | 72 |
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Troubleshooting and Optimization
-
Low Yield: If the yield of the desired product is low, consider screening different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands such as SPhos and XPhos are often effective for challenging couplings of chloro-heterocycles. Increasing the reaction temperature or using microwave irradiation can also improve yields. The choice of base and solvent system is critical and may require optimization for specific substrates.
-
Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom. To minimize this, ensure the reaction time is not excessively long and consider using a less aqueous or anhydrous solvent system.
-
Homocoupling: The self-coupling of the boronic acid can be a competing side reaction. This can often be minimized by ensuring the reaction is thoroughly degassed to remove oxygen.
Conclusion
This compound is a highly useful and versatile building block for the synthesis of a wide range of substituted pyridines. The Suzuki-Miyaura cross-coupling protocols provided herein offer robust and adaptable methods for academic and industrial researchers. Careful selection and optimization of the catalyst, ligand, base, and reaction conditions are paramount for achieving high yields and purity. The ability to selectively introduce a diverse range of aryl and heteroaryl substituents at the 3-position, while retaining a chlorine handle for further functionalization, makes this compound a valuable tool in the design and synthesis of novel compounds for drug discovery and materials science.
References
The Versatility of 5-Chloropyridine-3-boronic Acid in Modern Medicinal Chemistry
Introduction
5-Chloropyridine-3-boronic acid has emerged as a critical building block in medicinal chemistry, enabling the synthesis of a diverse array of complex molecules with significant therapeutic potential. Its utility primarily lies in its ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This reaction allows for the efficient and modular assembly of biaryl and heteroaryl structures, which are privileged motifs in many biologically active compounds. This document provides detailed application notes and protocols for the use of this compound in the synthesis of key pharmaceutical targets, including an orexin 2 receptor antagonist, microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors, and ATPase family AAA domain-containing protein 2 (ATAD2) bromodomain inhibitors.
Application Note 1: Synthesis of Orexin 2 Receptor Antagonists for Insomnia
Therapeutic Target: Orexin 2 Receptor (OX2R)
The orexin system, consisting of orexin-A and orexin-B peptides and their G-protein coupled receptors, OX1R and OX2R, is a central regulator of sleep and wakefulness.[1] Antagonism of the orexin receptors, particularly OX2R, has been a successful strategy for the development of novel treatments for insomnia.
Exemplary Molecule: MK-1064
MK-1064 is a potent and selective orexin 2 receptor antagonist (2-SORA) that has demonstrated efficacy in promoting sleep in preclinical models and in human clinical trials.[2] The synthesis of MK-1064 utilizes this compound as a key intermediate to construct the terpyridine core of the molecule.
Quantitative Biological Data
| Compound | Target | Assay | Ki (nM) | IC50 (nM) | Reference |
| MK-1064 | Human OX2R | Radioligand Binding | 0.5 | 18 | [3] |
| MK-1064 | Human OX1R | Radioligand Binding | 1584 | 1789 | [3] |
Signaling Pathway
The binding of orexin peptides to the OX2R activates multiple G-protein signaling cascades, primarily through Gq/11, leading to downstream cellular responses that promote wakefulness. Antagonists like MK-1064 block this signaling.
Application Note 2: Development of mPGES-1 Inhibitors for Inflammatory Disorders
Therapeutic Target: Microsomal Prostaglandin E Synthase-1 (mPGES-1)
Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal synthase in the prostaglandin E2 (PGE2) biosynthetic pathway.[4] Elevated levels of PGE2 are associated with inflammation, pain, and fever. Selective inhibition of mPGES-1 is a promising therapeutic strategy for inflammatory diseases such as endometriosis, with the potential for an improved safety profile compared to non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes.[5]
Exemplary Molecule Class: Pyridyl-cycloalkyl-carboxylic acids
A novel class of potent pyridyl-cycloalkyl-carboxylic acid inhibitors of mPGES-1 has been developed for the treatment of endometriosis.[5] The synthesis of these inhibitors involves a key Suzuki-Miyaura coupling step to introduce the pyridyl moiety using reagents like this compound.
Quantitative Biological Data
| Compound | Target | Assay | IC50 (nM) | Reference |
| Compound 5a | Human mPGES-1 | Cell-free | 3 | [5] |
| Compound 5a | Human mPGES-1 | A549 cell-based | 130 | [5] |
Signaling Pathway
Inflammatory stimuli lead to the upregulation of COX-2 and mPGES-1, resulting in increased production of PGE2. mPGES-1 inhibitors block the final step in this pathway.
Application Note 3: Targeting ATAD2 Bromodomain in Oncology
Therapeutic Target: ATPase Family AAA Domain-Containing Protein 2 (ATAD2) Bromodomain
ATAD2 is a protein that contains a bromodomain, a structural motif that recognizes and binds to acetylated lysine residues on histones. This interaction plays a crucial role in chromatin remodeling and the regulation of gene expression. Overexpression of ATAD2 is associated with poor prognosis in several cancers, making its bromodomain an attractive target for anticancer drug development.[6]
Exemplary Molecule Class: Pyrrolopyridinone-based Inhibitors
Fragment-based screening and subsequent structure-guided design have led to the identification of potent and selective inhibitors of the ATAD2 bromodomain. The synthesis of analogs often involves the introduction of various aryl and heteroaryl moieties via Suzuki-Miyaura coupling, where this compound can serve as a valuable reagent to explore the structure-activity relationship (SAR) at specific positions of the scaffold.
Quantitative Biological Data
| Compound | Target | Assay | IC50 (µM) | Reference |
| Fragment Hit 7 | ATAD2 | BROMOScan | >100 | [7] |
| Optimized Inhibitor | ATAD2 | BROMOScan | 0.27 | [6] |
Experimental Workflow
The development of ATAD2 bromodomain inhibitors often follows a fragment-based drug discovery (FBDD) approach.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl/heteroaryl halide with this compound. Conditions should be optimized for specific substrates.
Materials:
-
Aryl/heteroaryl halide (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃, 2.0-3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water (if using an aqueous base)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl/heteroaryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.02 mmol).
-
Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane, 5 mL) via syringe. If using an aqueous base solution, add the degassed water at this stage.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Biological Assay Protocol: In Vitro mPGES-1 Inhibition Assay (Cell-free)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against human mPGES-1.
Materials:
-
Recombinant human mPGES-1
-
Prostaglandin H₂ (PGH₂) substrate
-
Glutathione (GSH)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Test compounds dissolved in DMSO
-
Stop solution (e.g., a solution containing a stable PGE₂ analog for LC-MS/MS analysis)
-
96-well plates
-
LC-MS/MS system for PGE₂ quantification
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, GSH, and recombinant human mPGES-1.
-
Compound Incubation: Add the diluted test compounds or DMSO (for control) to the wells and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 4 °C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the PGH₂ substrate.
-
Reaction Incubation: Incubate the reaction for a short period (e.g., 60 seconds) at the appropriate temperature.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
PGE₂ Quantification: Analyze the amount of PGE₂ produced in each well using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its application in the synthesis of potent and selective modulators of challenging drug targets such as the orexin 2 receptor, mPGES-1, and the ATAD2 bromodomain highlights its importance in the development of new therapeutics for a range of diseases, from insomnia to inflammatory disorders and cancer. The protocols and data presented herein provide a foundation for researchers to utilize this key intermediate in their own drug discovery programs.
References
- 1. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fragment-based design, synthesis and biological evaluation of theophylline derivatives as ATAD2 inhibitors in BT-549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a novel ligand for the ATAD2 bromodomain with selectivity over BRD4 through a fragment growing approach - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 5-Chloropyridine-3-boronic Acid in Modern Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloropyridine-3-boronic acid has emerged as a valuable and versatile building block in medicinal chemistry, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are central to many pharmacologically active molecules. The presence of the chloro- and pyridinyl-moieties in this compound offers unique electronic properties and synthetic handles, making it an attractive starting material for the construction of diverse compound libraries targeting a range of therapeutic areas.
These application notes provide a comprehensive overview of the use of this compound in drug discovery, with a focus on its application in the synthesis of inhibitors for key biological targets, including the Orexin-2 receptor, Microsomal Prostaglandin E Synthase-1 (mPGES-1), and the ATAD2 bromodomain. Detailed experimental protocols and associated pharmacological data are presented to guide researchers in the effective use of this important synthetic intermediate.
Core Applications in Drug Discovery
The primary utility of this compound lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This allows for the efficient introduction of a 5-chloropyridin-3-yl moiety into a target molecule, a common scaffold in many biologically active compounds.
Orexin-2 Receptor Antagonists for Insomnia
The orexin system, comprising orexin-A and orexin-B peptides and their receptors OX1R and OX2R, is a key regulator of sleep and wakefulness.[1] Antagonism of the orexin-2 receptor (OX2R) is a validated therapeutic strategy for the treatment of insomnia. The clinical candidate MK-1064 (5''-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2':5',3''-terpyridine-3'-carboxamide) is a potent and selective OX2R antagonist that was synthesized utilizing this compound.[2][3]
Orexin peptides, upon binding to their G-protein coupled receptors (GPCRs), OX1R and OX2R, activate multiple downstream signaling cascades.[4][5][6] This leads to the activation of Gq, Gi/o, and Gs proteins, resulting in increased intracellular calcium levels, modulation of adenylyl cyclase activity, and activation of various protein kinases, ultimately promoting neuronal excitability and wakefulness.[1][7] Antagonists like MK-1064 block these signaling pathways, leading to a sleep-permissive state.
| Compound | Target | IC50 (nM) | Ki (nM) | Reference |
| MK-1064 | OX2R | 18 | 0.5 | [2] |
| OX1R | 1789 | 1584 | [2] |
Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibitors for Inflammation and Pain
Microsomal prostaglandin E synthase-1 (mPGES-1) is a key enzyme in the inflammatory cascade, catalyzing the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2).[8] Elevated levels of PGE2 are associated with inflammation, pain, and fever.[9] Inhibition of mPGES-1 is a promising therapeutic strategy for inflammatory diseases, potentially offering a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) by selectively targeting PGE2 production.[10] Pyridyl-cycloalkyl-carboxylic acids are a class of potent mPGES-1 inhibitors, and the incorporation of the 5-chloropyridine moiety can be achieved through Suzuki coupling with this compound.[11]
In response to pro-inflammatory stimuli such as cytokines (e.g., IL-1β), the expression of both cyclooxygenase-2 (COX-2) and mPGES-1 is upregulated.[9] COX-2 converts arachidonic acid to PGH2, which is then specifically converted to the pro-inflammatory mediator PGE2 by mPGES-1.[8] PGE2 subsequently signals through its receptors to promote inflammation and pain.
References
- 1. lookchem.com [lookchem.com]
- 2. Chemical synthesis of the ATAD2 bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical synthesis of the ATAD2 bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Identification of a novel ligand for the ATAD2 bromodomain with selectivity over BRD4 through a fragment growing approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. e-century.us [e-century.us]
- 9. Fragment-based design, synthesis and biological evaluation of theophylline derivatives as ATAD2 inhibitors in BT-549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Bipyridines using 5-Chloropyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of bipyridine scaffolds is of paramount importance in medicinal chemistry and materials science due to their prevalence in biologically active molecules and functional materials. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of bipyridine derivatives. This document provides detailed application notes and experimental protocols for the preparation of bipyridines utilizing 5-Chloropyridine-3-boronic acid as a key building block. The presence of the chlorine atom on the pyridine ring offers a valuable handle for further functionalization, allowing for the generation of diverse molecular architectures.
Reaction Principle: The Suzuki-Miyaura Coupling
The palladium-catalyzed Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (in this case, this compound) with an organic halide (e.g., a bromopyridine) in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
Data Presentation: Reaction Conditions and Yields
The successful synthesis of bipyridines via Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize typical reaction conditions and yields for the coupling of pyridyl and chloropyridyl substrates, providing a reference for expected outcomes when using this compound.
Table 1: Comparison of Palladium Catalysts for the Coupling of a Chloropyridine with a Pyridine Boronic Acid Derivative
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | 1-2 |
| SPhos Pd G3 | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | 1-2 |
| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80 | 6-12 | >95 | 1-3 |
Note: Yields are representative and can vary based on the specific substrates, purity of reagents, and precise reaction conditions.
Table 2: Effect of Base and Solvent on Suzuki-Miyaura Coupling Yields
| Base | Solvent System (v/v) | Typical Yield (%) |
| Cs₂CO₃ | 1,4-Dioxane | High |
| K₃PO₄ | Toluene | High |
| K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Moderate to High |
| Na₂CO₃ | Acetonitrile/H₂O (4:1) | Moderate |
| KF | THF | Moderate |
Experimental Protocols
The following protocols provide detailed methodologies for the Suzuki-Miyaura coupling of this compound with a halopyridine. Protocol 1 describes a conventional heating method, while Protocol 2 outlines a microwave-assisted approach that can significantly reduce reaction times.
Protocol 1: Conventional Heating Method
Materials:
-
This compound (1.2 equivalents)
-
Halopyridine (e.g., 3-Bromopyridine) (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer with heating plate
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the halopyridine, and potassium phosphate.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add palladium(II) acetate and SPhos to the flask.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir the reaction mixture vigorously for 4-18 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired bipyridine.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Materials:
-
This compound (1.1 equivalents)
-
Halopyridine (e.g., 2-Bromopyridine) (1.0 equivalent)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 equivalents)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Microwave reactor and appropriate reaction vials
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine this compound, the halopyridine, cesium carbonate, and Pd(dppf)Cl₂.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) to the vial.
-
Inert Atmosphere: Sparge the mixture with a stream of argon for 10 minutes.
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 100-150 °C for 10-30 minutes.
-
Work-up and Purification: After cooling, work up and purify the product as described in Protocol 1.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for setting up a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of bipyridines from this compound. The choice of a suitable palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity. The provided protocols and data serve as a comprehensive guide for researchers to develop and optimize the synthesis of novel bipyridine derivatives for applications in drug discovery and materials science. Careful execution under inert conditions and thorough monitoring are key to successful outcomes.
Application Notes: Flow Chemistry Applications of 5-Chloropyridine-3-boronic Acid
Introduction
5-Chloropyridine-3-boronic acid is a versatile building block in medicinal chemistry and materials science, primarily utilized for the synthesis of substituted pyridine derivatives. The application of flow chemistry to reactions involving this reagent offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and greater scalability.[1][2][3] This document outlines the application of this compound in continuous flow Suzuki-Miyaura cross-coupling reactions, a cornerstone for the formation of carbon-carbon bonds.[4][5]
Core Application: Suzuki-Miyaura Cross-Coupling
The primary application of this compound in flow chemistry is its use as a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[6] This reaction facilitates the synthesis of 3-aryl or 3-heteroarylpyridines, which are prevalent structural motifs in numerous pharmaceutical compounds.[6][7] The continuous flow setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to optimized product formation and minimized side-product generation.[8]
Advantages of Flow Chemistry for this compound Reactions:
-
Enhanced Safety: Flow reactors handle smaller volumes of reagents at any given time, mitigating risks associated with exothermic reactions or the handling of hazardous materials.[8]
-
Improved Yield and Purity: Precise control over reaction conditions often leads to higher yields and cleaner reaction profiles compared to batch methods.[9]
-
Rapid Optimization: The automated nature of many flow chemistry systems allows for high-throughput screening of reaction conditions, significantly accelerating process optimization.[10]
-
Scalability: Scaling up production in a flow system is often more straightforward than in batch, typically involving longer run times or the use of parallel reactors.[11]
-
Catalyst Efficiency: Packed-bed reactors with immobilized palladium catalysts can be used, allowing for catalyst recycling and reducing metal contamination in the final product.[12][13]
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for Suzuki-Miyaura cross-coupling reactions of aryl boronic acids with aryl halides in a continuous flow setup, analogous to what can be expected for this compound.
| Parameter | Typical Value/Range | Reference |
| Reactants | This compound, Aryl/Heteroaryl Halide | [6] |
| Catalyst | Heterogeneous (e.g., Pd on solid support) or Homogeneous (e.g., Pd(PPh₃)₄) | [4][5][14] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (aqueous solution) | [4][14] |
| Solvent | Biphasic systems (e.g., Toluene/Water, THF/Water), or single phase (e.g., Dioxane, DMF) | [1][13] |
| Temperature | 80 - 150 °C | [5] |
| Residence Time | 2 - 20 minutes | [14] |
| Flow Rate | 0.1 - 1.0 mL/min | [5] |
| Pressure | 10 - 20 bar (to suppress solvent boiling) | [8] |
| Yield | 85 - 99% | [14] |
Experimental Protocols
Protocol 1: Continuous Flow Suzuki-Miyaura Coupling using a Packed-Bed Reactor
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide using a packed-bed reactor containing an immobilized palladium catalyst.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Potassium carbonate (K₂CO₃)
-
Palladium on a solid support (e.g., SiliaCat DPP-Pd)
-
1,4-Dioxane
-
Deionized water
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Flow chemistry system with two high-pressure pumps
-
T-mixer
-
Packed-bed reactor column
-
Back pressure regulator
-
Temperature controller/heating unit
-
Product collection vessel
Procedure:
-
Catalyst Column Preparation: Pack a stainless-steel column with the solid-supported palladium catalyst.
-
Reagent Preparation:
-
Solution A: Prepare a solution of this compound (0.2 M) and 4-bromoanisole (0.2 M) in 1,4-dioxane. Degas the solution by sparging with an inert gas for 20 minutes.
-
Solution B: Prepare an aqueous solution of K₂CO₃ (0.6 M). Degas the solution similarly.
-
-
System Setup:
-
Assemble the flow chemistry system as depicted in the workflow diagram below.
-
Set the back pressure regulator to 15 bar.
-
Heat the packed-bed reactor to 120 °C.
-
-
Reaction Execution:
-
Pump Solution A and Solution B at equal flow rates (e.g., 0.25 mL/min each for a total flow rate of 0.5 mL/min) through the T-mixer and into the packed-bed reactor.
-
Allow the system to stabilize for a period equivalent to three reactor volumes.
-
Collect the product stream exiting the back pressure regulator.
-
-
Work-up and Analysis:
-
Upon completion, quench the collected reaction mixture with water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by HPLC and/or GC-MS to determine conversion and purity. Purify the product by column chromatography if necessary.
-
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a continuous flow Suzuki-Miyaura coupling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Best Practices in Reporting Flow Chemistry - ChemistryViews [chemistryviews.org]
- 3. Emerging Trends in Flow Chemistry and Applications to the Pharmaceutical Industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. A continuous flow process for biaryls based on sequential Suzuki–Miyaura coupling and supercritical carbon dioxide extraction - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. Recent advances and applications in high-throughput continuous flow - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. iris.unina.it [iris.unina.it]
Troubleshooting & Optimization
troubleshooting low yield in Suzuki coupling with 5-Chloropyridine-3-boronic acid.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in Suzuki coupling reactions with 5-Chloropyridine-3-boronic acid.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a low yield or no product in my Suzuki coupling with this compound?
A1: Low yields with chloro-heterocyclic substrates like this compound are a common challenge. The primary reason is the high strength of the Carbon-Chlorine (C-Cl) bond, which makes the initial oxidative addition step of the Suzuki catalytic cycle difficult.[1] Additionally, the nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to deactivation.[2] Success often hinges on a carefully optimized catalytic system.
Q2: What are the most common side reactions, and how can I minimize them?
A2: The two most prevalent side reactions are protodeboronation and homo-coupling.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, where it is replaced by a hydrogen atom.[1][2] It is often exacerbated by high temperatures and the presence of water.[1][3] To mitigate this, use anhydrous solvents, ensure your reagents are dry, and consider using the more stable pinacol ester of the boronic acid.
-
Homo-coupling: This is the self-coupling of the boronic acid to form a bi-aryl byproduct.[2] This can be promoted by the presence of oxygen or if the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species.[2][4] Thoroughly degassing your reaction mixture and using a direct Pd(0) source or an efficient precatalyst system can reduce homo-coupling.[2]
Q3: Could the purity of my this compound be the issue?
A3: Yes, the purity and stability of the boronic acid are crucial. Boronic acids can degrade over time, especially if not stored properly. Using fresh, high-purity boronic acid is recommended to minimize potential side reactions like protodeboronation.[3]
Q4: Is microwave irradiation a viable option to improve my yield?
A4: Absolutely. Microwave-assisted procedures can be highly effective for challenging Suzuki couplings. They often lead to significantly shorter reaction times and can improve yields, sometimes even with lower catalyst loading.[3]
Troubleshooting Guides
Problem: Little to No Product Formation
If you are observing minimal or no formation of your desired product, a systematic screening of your reaction parameters is the most effective troubleshooting approach. Chloropyridines are known to be less reactive coupling partners, making the choice of catalyst, ligand, solvent, and base critical for success.[3][5]
Problem: Complex Mixture of Byproducts
A complex reaction mixture often indicates the prevalence of side reactions. Refer to the FAQ on protodeboronation and homo-coupling for initial troubleshooting steps. Additionally, consider lowering the reaction temperature, as higher temperatures can accelerate the rates of side reactions.[2]
Data Presentation: Optimizing Reaction Components
The selection of the catalyst, ligand, and base is paramount for a successful Suzuki coupling with chloropyridines. The following tables summarize yields obtained from screening various reaction components.
Table 1: Catalyst and Ligand Screening
| Catalyst | Ligand | Yield (%) | Notes | Source |
| Pd(PPh₃)₄ | - | Potentially Low | Often insufficient for activating C-Cl bonds in chloropyridines.[1] | [1] |
| Pd₂(dba)₃ | - | <5 | Inefficient without a suitable ligand. | [3] |
| Pd₂(dba)₃ | SPhos | High | Buchwald ligands are highly effective for coupling heteroaryl chlorides.[1] | [1] |
| Pd(OAc)₂ | XPhos | High | Buchwald ligands promote the formation of the active monoligated palladium(0) species.[1] | [1] |
| Pd(PEPPSI)(IPr) | IPr (NHC) | High | N-heterocyclic carbene (NHC) ligands are a powerful alternative for C-Cl bond activation.[6] | [6] |
Table 2: Base Selection
| Base | Typical Concentration | Notes | Source |
| K₂CO₃ | 2.0 eq | A common and often effective base. | [7] |
| Cs₂CO₃ | 2.0 eq | A strong, non-nucleophilic base that is frequently effective in challenging couplings.[1] | [1] |
| K₃PO₄ | 2.0-3.0 eq | Often the base of choice for difficult Suzuki couplings, including those with chloropyridines.[1][2] | [1][2] |
| KF | 3.0 eq | Can be used when base-labile functional groups are present.[8][9] | [8][9] |
Table 3: Solvent System
| Solvent System | Ratio | Notes | Source |
| Dioxane/Water | 4:1 to 10:1 | A widely used and effective solvent system.[1][7] | [1][7] |
| Toluene/Water | 4:1 to 10:1 | Another common choice for Suzuki couplings. | [7] |
| THF/Water | 4:1 | Useful, especially when dealing with boronic acid solubility issues.[9] | [9] |
Experimental Protocols
General Protocol for Suzuki Coupling of an Aryl Halide with this compound
This protocol provides a starting point for the optimization of your reaction.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 eq)
-
Anhydrous, degassed solvent (e.g., Dioxane/Water 4:1)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide, this compound, palladium catalyst, ligand, and base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with the inert gas three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key steps.
Caption: A workflow diagram for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
minimizing protodeboronation of 5-Chloropyridine-3-boronic acid.
Welcome to the technical support center for 5-Chloropyridine-3-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile building block, with a specific focus on minimizing the undesired side reaction of protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with this compound?
A: Protodeboronation is a common undesired side reaction in which the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] In the case of this compound, this results in the formation of 3-chloropyridine, consuming your starting material and reducing the yield of your desired cross-coupled product. This reaction is particularly prevalent with heteroaromatic boronic acids, especially under the basic and often aqueous conditions required for Suzuki-Miyaura cross-coupling.[2][3]
Q2: My reaction is yielding a significant amount of 3-chloropyridine. What are the primary causes?
A: The primary factors that accelerate protodeboronation are:
-
High pH: The reaction is often base-catalyzed. Strong bases (like NaOH, KOH) and high concentrations of weaker bases can increase the rate of protodeboronation.[4][5]
-
Presence of Water: Water acts as the proton source for the C-H bond formation. While many Suzuki couplings use aqueous solvent mixtures, excessive water can favor the side reaction.[5]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of decomposition.[3]
-
Inefficient Catalysis: If the desired cross-coupling reaction is slow, the boronic acid is exposed to the degrading reaction conditions for a longer period, allowing more time for protodeboronation to occur.[5]
Q3: How can I minimize protodeboronation?
A: Several strategies can be employed:
-
Use a Stabilized Boron Reagent: Convert the boronic acid to a more stable derivative, such as a pinacol ester, an N-methyliminodiacetic acid (MIDA) boronate, or a trifluoroborate salt.[1][2][6] These derivatives provide a "slow release" of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing decomposition.[1]
-
Optimize the Base: Use weaker, non-hydroxide bases. Bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) are often effective for the coupling reaction while being less aggressive in promoting protodeboronation.[4][5][7]
-
Ensure Anhydrous Conditions (When Possible): Using rigorously dried solvents and reagents can significantly suppress protodeboronation, although this may require adjusting the catalyst system as water can play a role in the catalytic cycle.[3]
-
Accelerate the Cross-Coupling: Employ a highly active catalyst system. Modern palladium pre-catalysts paired with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can dramatically speed up the desired Suzuki-Miyaura reaction, allowing it to outcompete the slower protodeboronation pathway.[8][9]
-
Lower the Reaction Temperature: If the chosen catalyst system is sufficiently active, reducing the reaction temperature can decrease the rate of protodeboronation relative to the cross-coupling.[5]
Q4: Is this compound more or less stable than other pyridylboronic acids?
A: 3-pyridylboronic acids are significantly more stable than their 2-pyridyl isomers. The 2-pyridyl isomer is notoriously unstable due to a facile decomposition pathway involving a zwitterionic intermediate.[2][10] While more stable than the 2-pyridyl analogue, the 3-pyridyl isomer is still an electron-deficient heteroaromatic boronic acid and is susceptible to protodeboronation under challenging reaction conditions.
Troubleshooting Guide
If you are observing low yields of your desired product and significant formation of 3-chloropyridine, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for minimizing protodeboronation.
Data Presentation
The choice of reaction components is critical for achieving high yields. The tables below summarize quantitative data from literature, comparing the performance of different catalysts, ligands, and bases in Suzuki-Miyaura couplings involving this compound or closely related substrates.
Table 1: Effect of Catalyst and Base on the Coupling of 5-(5-chloropyridin-3-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one with Phenylboronic Acid [7]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (1.3 equiv) | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ (5) | XPhos (10) | Na₂CO₃ | Dioxane/H₂O | 13 |
| 2 | Pd(OAc)₂ (5) | XantPhos (10) | Na₂CO₃ | Dioxane/H₂O | 25 |
| 3 | PdCl₂(dtbpf) (5) | - | Na₂CO₃ | Dioxane/H₂O | 45 |
| 4 | PdCl₂(dtbpf) (5) | - | K₂CO₃ | Dioxane/H₂O | 52 |
| 5 | PdCl₂(dtbpf) (5) | - | Cs₂CO₃ | Dioxane/H₂O | 55 |
| 6 | PdCl₂(dtbpf) (5) | - | Cs₂CO₃ | DMF | 67 |
| 7 | PdCl₂(dtbpf) (5) | - | Cs₂CO₃ | NMP | 80 |
| 8 | PdCl₂(dtbpf) (5) | - | Cs₂CO₃ | DMF (Microwave) | 82 |
Reaction Conditions: Substrate (1.0 equiv), Phenylboronic acid (1.2 equiv), 100°C, 2h (conventional) or 1h (microwave).
Table 2: Suzuki-Miyaura Coupling of 2-Chloropyridine-3-boronic Acid with Various Aryl Bromides [9]
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 85 |
| 2 | 4-Bromoanisole | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | Toluene/H₂O (5:1) | 110 | 16 | 88 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O (3:1) | 90 | 18 | 75 |
| 4 | 1-Bromo-3-nitrobenzene | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF/H₂O (10:1) | 100 | 12 | 78 |
| 5 | 2-Bromopyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 24 | 65 |
Experimental Protocols
Protocol 1: Preparation of this compound MIDA ester
This protocol is adapted from a general procedure for the synthesis of MIDA boronates. MIDA esters are air-stable, crystalline solids that are unreactive in Suzuki-Miyaura couplings until the MIDA ligand is cleaved under mild aqueous basic conditions.
Caption: Workflow for the preparation of a MIDA boronate ester.
Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv).
-
Solvent: Add a suitable anhydrous solvent (e.g., toluene or DMF) to form a suspension.
-
Dehydration: Attach a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux and continue heating until no more water is collected in the trap (typically 4-18 hours).
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Isolation: Allow the reaction to cool to room temperature. Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization or by trituration with a solvent like diethyl ether, followed by filtration to yield the pure MIDA ester.
Protocol 2: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol uses the free boronic acid under conditions optimized to favor the cross-coupling reaction over decomposition. Using a MIDA or pinacol ester derivative (1.2 equiv) in place of the boronic acid is highly recommended for challenging substrates.
Caption: Optimized experimental workflow for Suzuki-Miyaura coupling.
Methodology:
-
Reaction Setup: To a dry Schlenk flask or a sealable reaction vial under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), this compound (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst and ligand. For a robust system, use Palladium(II) acetate (Pd(OAc)₂, 2 mol%) and SPhos (4 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., a 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring. A temperature of 80-100 °C is a good starting point.[9]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired product.[11]
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Suzuki-Miyaura Cross-Coupling of Pyridine Boronic Acids
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) to mitigate the homocoupling of pyridine boronic acids in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling of pyridine boronic acids and why is it a problem?
A1: Homocoupling is a common side reaction in Suzuki-Miyaura cross-coupling where two molecules of the pyridine boronic acid react with each other to form a bipyridyl byproduct. This undesired reaction consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the structural similarity between the homocoupled product and the target molecule.
Q2: What are the main causes of pyridine boronic acid homocoupling?
A2: The primary cause of homocoupling is the oxidative coupling of boronic acids, which can be promoted by several factors:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can facilitate the oxidative homocoupling pathway.
-
Palladium Catalyst: The choice of palladium source and its oxidation state can influence the propensity for homocoupling. Palladium(II) species are often implicated in oxidative side reactions.
-
Reaction Conditions: High temperatures, prolonged reaction times, and the choice of base and solvent can all contribute to an increased rate of homocoupling.
Q3: How can I prevent or minimize homocoupling?
A3: Several strategies can be employed to minimize the homocoupling of pyridine boronic acids:
-
Degassing: Thoroughly degassing the reaction mixture and maintaining an inert atmosphere (e.g., using argon or nitrogen) is crucial to remove dissolved oxygen.
-
Catalyst and Ligand Selection: Using specific palladium catalysts and ligands can favor the cross-coupling pathway over homocoupling. For instance, bulky, electron-rich phosphine ligands can stabilize the palladium center and promote reductive elimination to form the desired product.
-
Choice of Base and Solvent: The selection of an appropriate base and solvent system is critical. The optimal choice will depend on the specific substrates being used.
-
Slow Addition of Boronic Acid: In some cases, the slow addition of the pyridine boronic acid to the reaction mixture can help to keep its concentration low at any given time, thereby disfavoring the bimolecular homocoupling reaction.
Troubleshooting Guide
Problem: Significant formation of bipyridyl homocoupling product is observed by LC-MS or TLC.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Degassing | Ensure all solvents are thoroughly degassed prior to use. Purge the reaction vessel with an inert gas (argon or nitrogen) for at least 15-30 minutes. Maintain a positive pressure of inert gas throughout the reaction. | Reduction in homocoupling byproduct formation. |
| Inappropriate Catalyst/Ligand | Switch to a palladium catalyst/ligand system known to suppress homocoupling. For example, consider using a pre-formed Pd(0) catalyst or a catalyst system with bulky, electron-rich phosphine ligands like SPhos or XPhos. | Increased yield of the desired cross-coupled product. |
| Unfavorable Base or Solvent | Screen different bases (e.g., K2CO3, K3PO4, Cs2CO3) and solvents (e.g., dioxane, THF, toluene). The optimal combination is substrate-dependent. | Identification of a reaction system that minimizes homocoupling. |
| High Reaction Temperature | Run the reaction at a lower temperature. While this may slow down the reaction rate, it can significantly reduce the rate of homocoupling. | Improved selectivity for the cross-coupling product. |
| High Concentration of Boronic Acid | Add the pyridine boronic acid solution to the reaction mixture dropwise over a period of time using a syringe pump. | Minimized homocoupling due to low instantaneous concentration of the boronic acid. |
Data on Reaction Conditions to Minimize Homocoupling
The following table summarizes the effect of different reaction parameters on the yield of the cross-coupled product and the formation of the homocoupling byproduct for the coupling of 3-pyridylboronic acid with 4-bromotoluene.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Cross-Coupling Yield (%) | Homocoupling Yield (%) |
| Pd(OAc)2 | PPh3 | K2CO3 | Dioxane/H2O | 100 | 65 | 25 |
| Pd2(dba)3 | SPhos | K3PO4 | Toluene | 80 | 92 | <5 |
| Pd(PPh3)4 | - | Cs2CO3 | THF/H2O | 70 | 88 | 8 |
| PdCl2(dppf) | - | K2CO3 | DMF | 110 | 75 | 18 |
Note: These are representative data and actual results may vary depending on the specific substrates and reaction scale.
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling with Minimal Homocoupling
-
Reaction Setup: To a dry Schlenk flask, add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd2(dba)3, 0.02 mmol), and ligand (e.g., SPhos, 0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Base Addition: Add the degassed solvent (e.g., toluene, 5 mL) and the base (e.g., K3PO4, 2.0 mmol).
-
Boronic Acid Addition: Add the pyridine boronic acid (1.2 mmol).
-
Reaction: Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visual Guides
Caption: Competing pathways: Suzuki-Miyaura vs. Homocoupling.
Caption: Troubleshooting workflow for homocoupling.
Caption: Key factors influencing reaction outcome.
Technical Support Center: Purification of 5-Chloropyridine-3-boronic Acid Coupling Products
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of Suzuki coupling products derived from 5-Chloropyridine-3-boronic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of your target compounds in a question-and-answer format.
Issue 1: My crude product is a complex mixture with many spots on TLC.
-
Question: I've run my Suzuki coupling reaction and the TLC plate of the crude product shows multiple spots. What are the likely side products and how can I simplify the mixture before purification?
-
Answer: A complex crude mixture is common in Suzuki couplings with heteroaryl halides. The primary side reactions to consider are protodeboronation of the this compound and homocoupling of the boronic acid.[1][2] Protodeboronation results in the formation of 5-chloropyridine, while homocoupling can produce bipyridyl impurities.[3] To simplify the initial workup, a liquid-liquid extraction can be effective. After quenching the reaction, an acidic wash (e.g., with 1M HCl) can help remove basic impurities like unreacted pyridine derivatives.[4] Subsequent washing with a basic solution (e.g., saturated NaHCO₃) can remove acidic impurities, including residual boronic acid.
Issue 2: I'm having difficulty removing the palladium catalyst.
-
Question: My purified product is still contaminated with a black or grey solid, which I suspect is palladium. How can I remove it?
-
Answer: Palladium residues are a common issue. Here are a few strategies to address this:
-
Filtration: Before aqueous workup, you can attempt to remove the bulk of the palladium by filtering the reaction mixture through a pad of Celite®.
-
Aqueous Workup: A thorough aqueous workup with a chelating agent like EDTA can help sequester and remove palladium salts.
-
Activated Carbon: Treatment of the crude product solution with activated carbon can be effective in adsorbing residual palladium. Be mindful that this can sometimes lead to loss of the desired product.
-
Specialized Scavengers: There are commercially available silica-based scavengers with functional groups (e.g., thiols) that have a high affinity for palladium. These can be very effective but are a more costly option.
-
Issue 3: My column chromatography is not giving good separation.
-
Question: I am struggling to separate my product from a close-running impurity during silica gel chromatography. What can I do to improve the separation?
-
Answer: Poor separation on silica gel can be due to several factors. Here are some optimization strategies:
-
Solvent System: The polarity of your eluent system is crucial. If your spots are too close, try using a shallower solvent gradient or an isocratic elution with a finely tuned solvent mixture. For pyridine-containing compounds, adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent can improve peak shape and reduce tailing by neutralizing acidic sites on the silica gel.
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider other stationary phases. Reverse-phase chromatography (C18) can be an excellent alternative, especially for polar compounds.
-
Boronic Acid-Treated Silica: For purifying boronic esters, which can sometimes be challenging on standard silica, using silica gel impregnated with boric acid can suppress the over-adsorption of the boronic ester and improve recovery.[5]
-
Issue 4: My product seems to be degrading on the silica gel column.
-
Question: I am observing product loss and the appearance of new, more polar spots on my TLC after running a column. What is happening?
-
Answer: Some boronic acid derivatives and their coupling products can be sensitive to the acidic nature of standard silica gel.[6] This can lead to degradation on the column. Using a deactivated silica gel (e.g., by treating with a base like triethylamine) or switching to a less acidic stationary phase like alumina can mitigate this issue. Alternatively, a rapid purification technique like flash chromatography can minimize the contact time between your compound and the stationary phase.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the Suzuki coupling of this compound?
A1: The common impurities can be categorized as follows:
-
From the Boronic Acid:
-
From the Coupling Partner (Aryl Halide):
-
Unreacted starting material.
-
Homocoupling product of the aryl halide.
-
-
From the Catalyst/Ligand:
Q2: What is a good starting point for a purification protocol for my this compound coupling product?
A2: A general and effective starting protocol involves a combination of aqueous workup and flash column chromatography.[8][9]
-
Aqueous Workup: After the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water, a mild acid (e.g., 1M HCl) to remove basic impurities, a mild base (e.g., saturated NaHCO₃) to remove acidic impurities, and finally with brine.[9]
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Flash Column Chromatography: Purify the crude residue using silica gel chromatography. A good starting eluent system is a gradient of hexane and ethyl acetate.[9]
Q3: When should I consider recrystallization for purification?
A3: Recrystallization is an excellent purification method if your product is a solid and you can find a suitable solvent system. It is particularly effective for removing less polar impurities.[3] A good approach is to dissolve your crude product in a minimal amount of a hot solvent in which it is soluble and then allow it to cool slowly. If the product is too soluble in a particular solvent, you can try a solvent/anti-solvent system. For example, dissolve the compound in a good solvent and then slowly add a poor solvent until the solution becomes cloudy, then heat until it is clear again and allow to cool.
Q4: Can I use reverse-phase chromatography for my pyridine-containing product?
A4: Yes, reverse-phase high-performance liquid chromatography (RP-HPLC) is a very powerful technique for purifying polar compounds, including those containing pyridine rings.[10] It uses a non-polar stationary phase (like C18) and a polar mobile phase (typically mixtures of water and acetonitrile or methanol). This can be particularly useful if you are having trouble with separation or degradation on normal-phase silica gel.
Experimental Protocols
Protocol 1: General Flash Column Chromatography
This protocol describes a standard procedure for purifying Suzuki coupling products on silica gel.
-
Preparation of the Column: Choose an appropriately sized column for your amount of crude material (a rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight). Pack the column with silica gel slurried in your starting eluent (e.g., 100% hexanes).
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Loading the Sample: Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice). Alternatively, you can "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.
-
Elution: Start with a low polarity eluent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing your pure product and remove the solvent under reduced pressure.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Typical Eluent System | Gradient of Hexanes and Ethyl Acetate |
| Basic Modifier (optional) | 0.1-1% Triethylamine in the eluent |
Protocol 2: Recrystallization
This protocol provides a general method for the purification of solid products.
-
Solvent Selection: Choose a solvent or solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Dissolution: Place the crude solid in a flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. You can then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Common Impurities and Their Characteristics
| Impurity | Origin | Potential Removal Method |
| 5-Chloropyridine | Protodeboronation of starting material | Acid wash during workup, Chromatography |
| Bipyridyl Homocoupling Product | Homocoupling of boronic acid | Chromatography, Recrystallization |
| Unreacted Aryl Halide | Incomplete reaction | Chromatography |
| Boroxine | Dehydration of boronic acid | Aqueous workup |
| Palladium Residues | Catalyst | Filtration through Celite®, Activated Carbon |
| Phenylated Byproducts | Ligand side reaction (e.g., with PPh₃) | Chromatography |
Visualizations
Caption: General workflow for the purification of Suzuki coupling products.
Caption: Decision tree for troubleshooting common purification issues.
Caption: Relationship between common side reactions and resulting impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Using glucaminium-based ionic liquids for improving the separation of 2-aminopyrimidine-5-ylboronic acid and its pinacol ester by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing reaction conditions for 5-Chloropyridine-3-boronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing reaction conditions involving 5-Chloropyridine-3-boronic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage and handling conditions for this compound?
This compound is a solid that requires specific storage conditions to maintain its integrity. It should be stored at temperatures between 2-8°C or at -20°C, as recommended by different suppliers.[1][2][3] To prevent degradation from moisture, it is crucial to keep the container tightly sealed.[4] For maximum product recovery, it is advisable to centrifuge the vial before opening the cap.[1][2] This compound is intended for research use only.[1]
Q2: My Suzuki-Miyaura coupling reaction with this compound is resulting in low or no yield. What are the primary causes and troubleshooting steps?
Low yields are a frequent challenge when using chloropyridines in Suzuki-Miyaura couplings. This is primarily due to the high strength of the carbon-chlorine (C-Cl) bond, which makes the initial oxidative addition step of the catalytic cycle difficult.[5] Additionally, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to deactivation.[6] A systematic approach to troubleshooting is essential.
Key Troubleshooting Areas:
-
Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective.[5] Switching to a more active catalytic system is critical. Highly effective options include palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃ in combination with bulky, electron-rich phosphine ligands such as the Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[5][6] These advanced ligands promote the formation of the active Pd(0) species and facilitate the challenging oxidative addition step.[5]
-
Base Selection: The base is crucial for activating the boronic acid for the transmetalation step.[5][7] The choice of base can significantly impact yield.[6] Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often the most effective for challenging couplings involving chloropyridines.[5][6]
-
Solvent System: The solvent must adequately dissolve the reactants. A mixture of an organic solvent and water, such as dioxane/water or THF/water, is often optimal.[5] If protodeboronation (see Q3) is a concern, using anhydrous solvents may be beneficial.[5]
-
Reaction Temperature: Higher temperatures, typically in the range of 80-120°C, are often necessary to overcome the activation energy barrier of the C-Cl bond.[5][8]
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[5] Therefore, it is critical to thoroughly degas all solvents and maintain an inert atmosphere (e.g., using argon or nitrogen) throughout the reaction setup and duration.[6]
Q3: I am observing significant side-product formation. What are the common side reactions and how can they be minimized?
Two primary side reactions can reduce the yield of the desired product:
-
Protodeboronation: This is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. It is often caused by excess water or acidic impurities in the reaction mixture.[5]
-
Homocoupling: This is the self-coupling of the boronic acid to form a bipyridine byproduct. This side reaction is often promoted by the presence of oxygen or if the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[5][6]
Q4: How should I purify the final product or the starting material if I suspect impurities?
Impurities in the starting boronic acid, such as boroxine (the dehydrated trimer of the boronic acid), can impact the reaction.[10] Purification of the final biaryl product is typically necessary.
-
Purification of this compound: Recrystallization from a solvent mixture like acetonitrile/water or ethanol/water can be effective.[10] Another method involves treating the crude boronic acid with a base to form a salt, which can be separated from non-acidic impurities by solvent extraction. The pure boronic acid is then regenerated by treating the salt with an acid.[11]
-
Purification of the Coupled Product: Standard laboratory techniques are typically used. After the reaction, a workup involving extraction with an organic solvent (e.g., ethyl acetate) and washing with water or brine is common.[6] The final purification is most often achieved by flash column chromatography on silica gel.[6]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 872041-85-5 | [1][3] |
| Molecular Formula | C₅H₅BClNO₂ | [1][3] |
| Molecular Weight | 157.36 g/mol | [1][3] |
| Appearance | White to off-white solid | [3][12] |
| Melting Point | 255-260 °C | [3] |
| Storage Temperature | 2-8°C or -20°C | [1][3] |
Table 2: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale | Reference |
| Palladium Source | Pd(OAc)₂ (1-5 mol%) or Pd₂(dba)₃ (1-3 mol%) | Precatalysts that form active Pd(0) in situ. | [8][13] |
| Ligand | Buchwald Ligands (e.g., SPhos, XPhos) (2-10 mol%) | Bulky, electron-rich ligands that promote oxidative addition of the C-Cl bond. | [5][6] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong, non-nucleophilic bases that effectively form the boronate species. | [5][6] |
| Solvent System | 1,4-Dioxane/H₂O (e.g., 5:1 ratio) or THF/H₂O | Aprotic/aqueous mixture often provides good solubility for all components. | [5][14] |
| Temperature | 80 - 110 °C | Provides sufficient energy to overcome the activation barrier for C-Cl bond cleavage. | [5][15] |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the oxygen-sensitive Pd(0) catalyst from deactivation. | [5][6] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general method for the coupling of this compound with an aryl halide. Note: Molar equivalents and reaction times may require optimization for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl or Heteroaryl Halide (1.0 equivalent)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)
-
Anhydrous 1,4-Dioxane and Degassed Water
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and Cs₂CO₃ (2.0 mmol).[14]
-
Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[6][14]
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via a syringe.[14]
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 12-24 hours. Monitor the reaction progress using TLC or LC-MS.[14]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.[6]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to obtain the desired product.[6]
Visual Guides
References
- 1. usbio.net [usbio.net]
- 2. usbio.net [usbio.net]
- 3. 5-氯-3-吡啶硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 12. 5-Chlorpyridin-3-Boronsäure, 95 %, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]
- 13. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions [mdpi.com]
Technical Support Center: Catalyst Deactivation in 5-Chloropyridine-3-boronic Acid Suzuki Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during the Suzuki-Miyaura cross-coupling of 5-chloropyridine-3-boronic acid.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with this compound showing low to no yield?
A1: Low yields with this compound are common and can stem from several factors. The primary challenge is the inherent low reactivity of chloropyridines due to the strong Carbon-Chlorine (C-Cl) bond, which makes the initial oxidative addition step of the catalytic cycle difficult.[1] Additionally, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, forming inactive species and hindering the reaction.[2] Catalyst deactivation through various pathways is also a significant contributor.
Q2: I observe the formation of a black precipitate in my reaction. What is it and how can I prevent it?
A2: The black precipitate is likely palladium black, which is finely divided, catalytically inactive palladium metal.[3] Its formation is a clear sign of catalyst decomposition. This can be caused by:
-
High Temperatures: Can accelerate catalyst decomposition.[3]
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst.[1][3]
-
Inadequate Ligand Protection: Insufficient or inappropriate ligands can leave the palladium center exposed and prone to aggregation.[3]
To prevent this, use bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) or N-heterocyclic carbenes (NHCs) to stabilize the Pd(0) species.[3] It is also crucial to ensure a thoroughly inert atmosphere by degassing solvents and running the reaction under argon or nitrogen.[1][3]
Q3: What are common side reactions in this specific Suzuki coupling, and how can they be minimized?
A3: Two prevalent side reactions are:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This is often promoted by the presence of water or acidic impurities.[1][2] To mitigate this, use anhydrous solvents and consider using boronic esters (e.g., pinacol esters) which are more stable.[1][2]
-
Homocoupling: The self-coupling of the boronic acid to form a bipyridine byproduct. This can be promoted by the presence of oxygen or if the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[2][4] Thoroughly degassing the reaction mixture and using an efficient Pd(0) source or precatalyst system can reduce homocoupling.[2]
Q4: How do impurities in my this compound starting material affect the reaction?
A4: Impurities can significantly impact the reaction's success. Common impurities include:
-
Boroxine: A cyclic trimeric anhydride formed from the dehydration of the boronic acid. While it can be active in the presence of an aqueous base, a high content can affect stoichiometry.[5]
-
Precursor-related impurities (e.g., 2,3-Dichloropyridine): These can compete in the coupling reaction, leading to byproduct formation.[5]
-
Other organic impurities (e.g., 3-Amino-2-chloropyridine): These can act as catalyst poisons, leading to significant deactivation.[5]
It is advisable to analyze the purity of the boronic acid starting material and consider purification if significant impurities are detected.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action | Relevant Catalyst Systems |
| Low or No Product Formation | Inactive catalyst system for C-Cl bond activation. | Switch to a more active catalyst system. Buchwald ligands (SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are highly effective for heteroaryl chlorides.[1] | Pd(OAc)₂ with SPhos/XPhos, Pd₂(dba)₃ with P(t-Bu)₃, or PEPPSI-IPr (NHC precatalyst).[2][6] |
| Ineffective base. | Screen strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][2] | N/A | |
| Inappropriate solvent. | Use anhydrous, degassed solvents. Common choices include dioxane, toluene, or THF, often with a water co-solvent.[1][3] | N/A | |
| Catalyst Decomposition (Palladium Black) | Insufficient ligand to stabilize Pd(0). | Optimize the ligand-to-palladium ratio. A slight excess of ligand can be beneficial.[3] | N/A |
| Reaction temperature is too high. | Run the reaction at the lowest temperature that provides a reasonable rate (e.g., start at 80 °C and adjust as needed).[3] | N/A | |
| Presence of oxygen. | Ensure rigorous degassing of all solvents and maintain a positive pressure of an inert gas (argon or nitrogen).[1][3] | N/A | |
| Protodeboronation of Boronic Acid | Presence of water or acidic impurities. | Use anhydrous solvents and reagents. Consider converting the boronic acid to a more stable pinacol ester or trifluoroborate salt.[1][2] | N/A |
| Homocoupling of Boronic Acid | Inefficient reduction of Pd(II) precatalyst or presence of oxygen. | Use a direct Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or a highly efficient precatalyst system. Ensure the reaction is thoroughly deoxygenated.[2] | Pd(PPh₃)₄, Pd₂(dba)₃ with appropriate ligand. |
Experimental Protocols
General Procedure for Suzuki Coupling of this compound
This is a generalized procedure and should be optimized for specific substrates and scales.
Materials:
-
This compound (1.0 eq)
-
Aryl halide coupling partner (1.2 eq)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-4 mol%)
-
Ligand (e.g., SPhos, 2-8 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 eq)
-
Anhydrous, degassed solvent (e.g., Dioxane/water 10:1)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the this compound, the aryl halide coupling partner, the palladium precatalyst, the ligand, and the base.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[2]
-
Solvent Addition: Add the degassed solvent via syringe.[2]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired coupled product.[2]
Visualizations
References
Technical Support Center: Strategies to Avoid Dehalogenation Side Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize or eliminate dehalogenation side reactions in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem?
A1: Dehalogenation is a chemical reaction that removes a halogen atom from a molecule and typically replaces it with a hydrogen atom.[1][2] This is a significant issue in organic synthesis as it consumes the starting material, reduces the yield of the desired product, and introduces a byproduct that can complicate the purification process.[2] This side reaction is particularly prevalent with electron-rich aryl halides and highly active catalyst systems.[2]
Q2: What are the common causes of dehalogenation?
A2: Several factors can promote undesired dehalogenation, including:
-
Reaction Conditions: High temperatures and long reaction times can increase the likelihood of dehalogenation.[2]
-
Choice of Base: Strong bases, especially alkoxides, can act as hydride donors or promote pathways that lead to the formation of palladium-hydride species, which are key intermediates in dehalogenation.[2][3]
-
Catalyst System: The properties of the catalyst, particularly the phosphine ligand in palladium-catalyzed reactions, play a crucial role. The steric and electronic nature of the ligand can influence the relative rates of the desired reaction versus dehalogenation.[2]
-
Solvent: Protic solvents or impurities like water can act as a source of protons or hydrides, contributing to dehalogenation.[1][2][3]
Q3: Which organic halides are most susceptible to dehalogenation?
A3: The tendency for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[1] Aryl and heteroaryl iodides are the most prone to this side reaction, while chlorides are the least reactive towards both the desired coupling and the undesired dehalogenation.[1]
Q4: Are specific types of substrates more prone to dehalogenation?
A4: Yes, electron-deficient aryl halides and N-heterocyclic halides (e.g., pyridines, indoles, pyrazoles) are particularly susceptible to dehalogenation.[1] The nitrogen atom in N-heterocycles can coordinate to the palladium catalyst, potentially inhibiting the desired reaction and favoring side reactions.[1] For heterocycles with an N-H bond, deprotonation by the base can alter the electronic properties of the ring and influence the reaction outcome.[1]
Q5: How can I detect if dehalogenation is occurring in my reaction?
A5: You can identify dehalogenation using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The dehalogenated byproduct will typically appear as a new, less polar spot compared to the starting aryl halide.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of the dehalogenated compound.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of the crude product will show new proton signals in the aromatic region where the halogen was previously located.[2]
Troubleshooting Guides
Guide 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Problem: Significant dehalogenation of my aryl halide starting material.
| Potential Cause | Recommended Solution | Rationale |
| Inappropriate Ligand | Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[1] | Bulky ligands can promote the desired reductive elimination step over the dehalogenation pathway.[3] |
| Base is too Strong | Use a weaker inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[1] | Strong alkoxide bases can generate palladium-hydride species that lead to hydrodehalogenation. Carbonates and phosphates are less likely to act as hydride donors.[2] |
| Protic Solvent or Water | Use aprotic solvents like dioxane, THF, or toluene.[1] If an alcohol is necessary, use it in a mixed solvent system at a lower concentration.[1] Ensure all reagents and solvents are rigorously dried if anhydrous conditions are intended.[1] | Protic solvents and water can be a source of protons or hydrides, leading to dehalogenation.[1] |
| High Temperature | Lower the reaction temperature. | High temperatures can accelerate side reactions, including dehalogenation. |
| Slow Transmetalation | Ensure the organoboron reagent (in Suzuki coupling) is of high purity and reactivity. | A slow transmetalation step can provide more time for competing side reactions like dehalogenation to occur.[1] |
Data Presentation: Effect of Ligand on Dehalogenation
| Ligand | Catalyst System | Substrate | Dehalogenation (%) | Desired Product (%) |
| PPh₃ | Pd(PPh₃)₄ | 4-Bromoanisole | 25 | 75 |
| P(t-Bu)₃ | Pd₂(dba)₃ | 4-Bromoanisole | 10 | 90 |
| XPhos | XPhos Pd G2 | 4-Bromoanisole | <5 | >95 |
| SPhos | SPhos Pd G2 | 4-Bromopyridine | <5 | >95 |
Note: These are representative values and can vary depending on the specific reaction conditions.
Experimental Protocol: Suzuki Coupling with Minimized Dehalogenation
This protocol is for the coupling of an aryl bromide with a boronic acid using a catalyst system known to minimize dehalogenation.
-
Reagents and Setup:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Add the palladium pre-catalyst (e.g., XPhos Pd G2, 0.02 mmol) and the ligand (if not using a pre-catalyst).
-
Add anhydrous toluene (5 mL) and water (0.5 mL).
-
-
Degassing:
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by using three freeze-pump-thaw cycles.
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Guide 2: Grignard Reagent Formation
Problem: Low yield of Grignard reagent and formation of a dehalogenated byproduct.
| Potential Cause | Recommended Solution | Rationale |
| Presence of Protic Impurities | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents (e.g., diethyl ether, THF). | Grignard reagents are strong bases and will be quenched by any protic source, leading to the dehalogenated product.[4] |
| Slow Initiation | Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface. | This helps to remove the passivating magnesium oxide layer and initiate the reaction. |
| Reaction Temperature is too High | Maintain a gentle reflux during the reaction. For very reactive halides, consider cooling the reaction. | Higher temperatures can promote side reactions. |
| Slow Addition of Alkyl Halide | Add the alkyl halide dropwise to maintain a steady reaction rate and avoid a buildup of unreacted halide. | A slow and controlled addition helps to manage the exothermicity of the reaction. |
Guide 3: Lithium-Halogen Exchange
Problem: Formation of a protonated (dehalogenated) product instead of the desired organolithium species.
| Potential Cause | Recommended Solution | Rationale |
| Proton Source in the Reaction | Ensure rigorously anhydrous and deoxygenated conditions. | Organolithium reagents are extremely strong bases and will be quenched by trace amounts of water or other protic impurities. |
| Reaction with n-butyl halide coproduct | Conduct the exchange at very low temperatures (e.g., -78 °C or -100 °C).[5][6] Use t-BuLi in some cases, which can minimize side reactions. | The n-butyl halide formed as a byproduct can be a source of protons via β-elimination, leading to the dehalogenated starting material.[5] Low temperatures suppress this side reaction. |
| Incorrect Order of Addition | Add the organolithium reagent slowly to the aryl halide solution at low temperature. | This helps to control the reaction and minimize side reactions.[5] |
Visualizations
Caption: Competing pathways in Pd-catalyzed cross-coupling.
Caption: Decision tree for troubleshooting dehalogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 5. researchgate.net [researchgate.net]
- 6. Sciencemadness Discussion Board - Troubles with Lithium-Halogen exchange reaction. - Powered by XMB 1.9.11 [sciencemadness.org]
using 5-Chloropyridine-3-boronic acid pinacol ester to improve stability.
Technical Support Center: 5-Chloropyridine-3-boronic acid pinacol ester
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the use of this compound pinacol ester, focusing on improving its stability and reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound pinacol ester to ensure maximum stability?
A1: To maintain the integrity of the reagent, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2] Refrigeration is often recommended.[1] Many boronic esters are sensitive to moisture; therefore, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent hydrolysis and prolong shelf life.[3] Opened containers must be carefully resealed to prevent leakage and degradation.[1]
Q2: My reaction yield is low. Could this be related to the degradation of the boronic ester?
A2: Yes, low reaction yields are a common problem that can be caused by the degradation of the boronic ester.[4] Pinacol esters, while more stable than their corresponding boronic acids, are susceptible to hydrolysis, which converts the active ester back to the less reactive boronic acid and pinacol.[5] This is a primary cause of reduced yields in cross-coupling reactions.[4][5] Refer to the troubleshooting guide below for a systematic approach to diagnose and resolve this issue.
Q3: What are the main side reactions to be aware of when using this reagent in Suzuki-Miyaura coupling?
A3: The two most common side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the undesired cleavage of the C-B bond, replacing the boronic ester group with a hydrogen atom. It is often caused by excess moisture or acidic conditions. Using anhydrous solvents and bases is crucial to minimize this.
-
Homocoupling: This is the self-coupling of the boronic ester to form a symmetrical bipyridine byproduct.[4] It can be promoted by the presence of oxygen or inefficient catalyst activation.[4] Thoroughly degassing the reaction mixture is a key preventative measure.[4][6]
Q4: Can I use this compound pinacol ester directly, or do I need to convert it to the boronic acid first?
A4: The pinacol ester is designed to be used directly in cross-coupling reactions like the Suzuki-Miyaura coupling.[7][8] It serves as a more stable and often more easily handled surrogate for the corresponding boronic acid.[5][9] Converting it to the boronic acid is generally unnecessary and can be counterproductive, as boronic acids themselves can be unstable.[9]
Troubleshooting Guide: Low Reaction Yield
A diminished yield in a Suzuki-Miyaura coupling reaction is a frequent challenge. This guide provides a logical workflow to identify and address potential causes related to reagent stability and reaction conditions.
Logical Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low yields in Suzuki coupling.
Detailed Troubleshooting Steps
-
Assess Reagent Quality:
-
Verify Storage: Confirm the ester has been stored under recommended conditions (cool, dry, inert atmosphere) to prevent degradation.[1][3]
-
Check for Hydrolysis: The primary stability issue is hydrolysis to the boronic acid.[5] This can be checked via analytical techniques like NMR or Reverse-Phase HPLC (RP-HPLC), though on-column hydrolysis can be an issue with HPLC analysis itself.[5][7][10]
-
-
Optimize Reaction Conditions:
-
Degassing: Oxygen can promote homocoupling and deactivate the palladium catalyst.[4] Ensure all solvents are rigorously degassed using methods like freeze-pump-thaw or by bubbling with an inert gas (argon/nitrogen) for an extended period.[4][6]
-
Anhydrous Conditions: Water promotes the hydrolysis of the pinacol ester and can lead to protodeboronation. Use freshly dried, anhydrous solvents and ensure bases are also anhydrous.
-
Base Selection: The choice and quality of the base are critical. The base activates the boronic ester for transmetalation.[4] For challenging couplings involving heteroaromatics, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be more effective than weaker ones like sodium carbonate (Na₂CO₃).[4]
-
Catalyst and Ligand: The nitrogen in the pyridine ring can coordinate to the palladium center, inhibiting catalysis.[4] Using highly active catalyst systems, such as those with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos), can overcome this and improve yields.[4]
-
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a generalized procedure and must be optimized for specific substrates and scales.
Materials:
-
This compound pinacol ester (1.1 - 1.5 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium precatalyst (e.g., PdCl₂(dppf) or a Pd(OAc)₂/ligand combination, 1-5 mol%)
-
Anhydrous base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or THF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the aryl halide, this compound pinacol ester, the anhydrous base, and the palladium catalyst/ligand.[11]
-
Seal the flask and perform several vacuum-argon cycles to ensure the removal of all oxygen.[12]
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) for the required time (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the base and inorganic salts.[4]
-
Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired coupled product.[4]
Catalytic Cycle Diagram
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data Summary
| Parameter | Condition | Stability Observation | Source |
| Hydrolytic Stability | Aqueous solutions / protic solvents | Susceptible to hydrolysis; equilibrium between ester and boronic acid.[5] | [5] |
| Anhydrous aprotic solvents | Generally stable when moisture is excluded.[3] | [3] | |
| Analytical Stability | Standard RP-HPLC (acidic mobile phase) | On-column hydrolysis is a known complication, affecting accurate analysis.[7][10] | [7][10] |
| HILIC or RP-HPLC (no pH modifier) | Minimal to no on-column hydrolysis observed, allowing for more accurate analysis.[5][7] | [5][7] | |
| Thermal Stability | Typical reaction temperatures (80-110 °C) | Stable in anhydrous, deoxygenated conditions. | [4] |
References
- 1. combi-blocks.com [combi-blocks.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.ie [fishersci.ie]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: 5-Chloropyridine-3-boronic acid Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 5-Chloropyridine-3-boronic acid in coupling reactions. The information is tailored for scientists and professionals in drug development and related fields to address common experimental challenges.
Troubleshooting Guides
This section addresses specific issues researchers may encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Question 1: Why is my Suzuki-Miyaura coupling reaction with this compound resulting in a low yield or failing completely?
Answer:
Low or no yield in Suzuki-Miyaura couplings involving chloropyridines is a common issue, primarily due to the high strength of the C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle challenging. Several factors could be contributing to this issue:
-
Inactive Catalyst System: The combination of the palladium source and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be effective for less reactive aryl chlorides.
-
Recommendation: Employ more robust and electron-rich Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can promote the challenging oxidative addition step.
-
-
Insufficient Temperature: Aryl chlorides generally require higher temperatures to react efficiently compared to their bromide or iodide counterparts.
-
Ineffective Base: The base is crucial for the activation of the boronic acid to facilitate the transmetalation step.
-
Recommendation: Use a strong, non-nucleophilic base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often successful choices for challenging couplings.
-
-
Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen.
-
Recommendation: Ensure that all solvents and the reaction mixture are thoroughly degassed by sparging with an inert gas (e.g., Argon or Nitrogen) or by using several freeze-pump-thaw cycles.
-
Question 2: I am observing significant byproduct formation in my reaction. What are the common side reactions and how can I minimize them?
Answer:
The most common byproducts in Suzuki-Miyaura couplings of pyridine boronic acids are due to protodeboronation and homocoupling.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source (often water), replacing the boronic acid group with a hydrogen atom. This side reaction can be exacerbated by elevated temperatures.
-
Recommendation:
-
Use anhydrous solvents where appropriate.
-
Consider using the pinacol ester of the boronic acid, which can be more stable.
-
Carefully control the reaction temperature, as excessively high temperatures can promote this side reaction. For some systems, an optimal temperature exists, and deviation can lead to increased protodeboronation.[5]
-
-
-
Homocoupling: This is the self-coupling of the boronic acid to form a bipyridine byproduct, often promoted by the presence of oxygen.
-
Recommendation:
-
Thoroughly degas the reaction mixture to remove oxygen.
-
Using a Pd(0) source or an efficient pre-catalyst system can help minimize the Pd(II) species that can promote homocoupling.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for Suzuki-Miyaura coupling reactions with this compound?
A1: While the optimal temperature is substrate-dependent, a general range of 80-110 °C is a good starting point for couplings involving chloropyridines.[1][2][3] One study on a related chloropyridine derivative found 110 °C to be the optimal temperature with a specific catalytic system.[6] It is crucial to screen temperatures for your specific reaction, as both temperatures that are too low (leading to low conversion) and too high (promoting side reactions like protodeboronation) can negatively impact the yield.
Q2: Can I use microwave irradiation to improve my reaction?
A2: Yes, microwave-assisted heating can be very effective. It often leads to significantly shorter reaction times and can improve yields.[7] A typical microwave protocol might involve heating the reaction to 120 °C for 30-60 minutes.[4]
Q3: Which catalyst and ligand combination is best for coupling this compound?
A3: For challenging substrates like chloropyridines, highly active catalyst systems are recommended. Combinations of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine ligands such as SPhos or XPhos are often very effective.[1]
Q4: What is the role of water in the reaction mixture?
A4: While some Suzuki-Miyaura reactions are performed under anhydrous conditions, the presence of a small amount of water is often beneficial and can accelerate the reaction. A common solvent system is a mixture of an organic solvent like 1,4-dioxane or toluene with water. However, an excessive amount of water can promote the undesirable protodeboronation of the boronic acid.
Data Presentation
The following tables summarize general conditions and the impact of temperature on Suzuki-Miyaura coupling reactions of chloropyridine derivatives, which can serve as a starting point for the optimization of reactions with this compound.
Table 1: General Starting Conditions for Suzuki-Miyaura Coupling of Chloropyridines
| Parameter | Recommended Condition | Notes |
| Catalyst | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | A robust system for challenging couplings. |
| Base | K₃PO₄ (2.0 equiv.) | A strong, effective base for these reactions. |
| Solvent | 1,4-Dioxane / Water (e.g., 4:1) | A common and effective solvent mixture. |
| Temperature | 100 °C | A good initial temperature for screening. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst deactivation. |
Table 2: Illustrative Effect of Temperature on a Model Chloropyridine Coupling Reaction
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Notes |
| Room Temperature | 24 | < 5 | Insufficient energy for oxidative addition. |
| 60 | 24 | 45 | Reaction proceeds but is slow. |
| 85 | 12 | 85 | Good conversion with minimal side products.[5] |
| 110 | 8 | > 95 | Optimal temperature for this specific system.[6] |
| 130 | 8 | 80 | Increased byproduct formation observed. |
Note: This data is illustrative and based on findings for similar chloropyridine substrates. The optimal temperature for your specific reaction may vary.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This is a generalized procedure and should be optimized for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl/Heteroaryl Halide (1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the aryl halide, this compound, potassium phosphate, palladium(II) acetate, and SPhos.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an oxygen-free atmosphere.
-
Add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.[4][8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Suzuki Reactions with 5-Chloropyridine-3-boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 5-Chloropyridine-3-boronic acid in Suzuki-Miyaura cross-coupling reactions. The following information addresses common issues, particularly focusing on the critical role of water in the reaction medium.
Frequently Asked Questions (FAQs)
Q1: What is the general role of water in a Suzuki-Miyaura coupling reaction?
A1: Water can play a multifaceted role in Suzuki-Miyaura reactions. It is often used as a co-solvent with organic solvents like dioxane, THF, or DMF.[1][2] Its presence can be beneficial as it can increase the solubility of the base (e.g., carbonates, phosphates) and facilitate the transmetalation step of the catalytic cycle.[3][4] Some palladium catalyst systems are specifically designed for aqueous conditions, promoting "greener" chemistry.[5][6] However, water can also contribute to undesirable side reactions, most notably the protodeboronation of the boronic acid.[2][7]
Q2: What is protodeboronation and why is it a concern with this compound?
A2: Protodeboronation is a significant side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying the boronic acid.[7] This process is often promoted by the presence of water.[8] Heteroaromatic boronic acids, such as this compound, are particularly susceptible to protodeboronation.[2] The basic nitrogen atom in the pyridine ring can be protonated, which can influence the stability of the boronic acid and its propensity to undergo protodeboronation.[7]
Q3: Can I run the Suzuki reaction with this compound in the complete absence of water?
A3: While it may seem that excluding water would prevent protodeboronation, completely anhydrous conditions are not always optimal for Suzuki reactions and can be difficult to achieve. In some cases, a small amount of water is believed to be essential for the catalytic cycle to proceed efficiently.[9] Some boronic acids can undergo trimerization to form boroxines, a reaction that releases water, which can then participate in the reaction.[9][10] For particularly sensitive substrates, using a more stable boronic acid derivative, such as a pinacol ester, under anhydrous conditions can be a more effective strategy.[1][2]
Q4: How does the choice of base influence the reaction in the presence of water?
A4: The base is a critical component of the Suzuki reaction, as it activates the boronic acid for transmetalation.[4] In aqueous media, the choice of base can significantly affect the reaction outcome. Stronger bases can increase the rate of the desired coupling but may also accelerate the decomposition of the boronic acid. The solubility of the base in the solvent system is also crucial.[3] For base-sensitive substrates, milder bases like potassium fluoride (KF) are sometimes used.[1][4]
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Product
| Possible Cause | Troubleshooting Steps |
| Protodeboronation of this compound | - Minimize water content in the reaction. Consider using a dioxane/water mixture with a lower water ratio (e.g., 10:1) or switching to a less aqueous solvent system. - Use a more stable derivative, such as this compound pinacol ester, especially if extensive protodeboronation is observed.[1][2] - Ensure the reaction is performed under an inert atmosphere to prevent oxygen from promoting side reactions.[8] |
| Poor Solubility of Reactants | - Adjust the solvent system. A mixture of a polar aprotic solvent (e.g., dioxane, DMF) and water can improve the solubility of both the organic substrates and the inorganic base.[1] - Ensure adequate stirring to maintain a homogeneous reaction mixture. |
| Inactive Catalyst | - Use a fresh source of palladium catalyst and ligand. - Ensure proper degassing of the solvent to prevent oxidation of the Pd(0) catalyst.[2] - Screen different palladium catalysts and ligands. For challenging substrates like chloro-pyridines, more electron-rich and bulky ligands (e.g., SPhos, XPhos) may be required.[1] |
| Incorrect Base | - Optimize the base. Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄.[1] The choice of base can be critical and may need to be screened for optimal results. |
Problem 2: Formation of Homocoupled Byproduct (Bipyridine from the Boronic Acid)
| Possible Cause | Troubleshooting Steps |
| Presence of Oxygen | - Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[1] Oxygen can lead to the oxidative homocoupling of the boronic acid.[2] |
| Incorrect Palladium Source or Pre-catalyst Activation | - If using a Pd(II) pre-catalyst, ensure conditions are suitable for its reduction to the active Pd(0) species. Homocoupling can sometimes occur during this reduction step.[2] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a starting point and may require optimization.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂)
-
Ligand (e.g., SPhos, if using Pd(OAc)₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane and water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., 2-5 mol%), and the base (2-3 equivalents).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of dioxane and water) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. In-water oxidative Suzuki coupling of arenes and arylboronic acids using H2O2 as a terminal oxidant - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. Copper-catalyzed protodeboronation of arylboronic acids in aqueous media - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 10. quora.com [quora.com]
Validation & Comparative
Navigating Reactivity: A Comparative Guide to 5-Chloropyridine-3-boronic acid and 2-chloropyridine-3-boronic acid in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the selection of building blocks in cross-coupling reactions is a critical decision that dictates synthetic efficiency and accessibility to novel chemical entities. This guide provides an in-depth comparison of the reactivity of two isomeric chloropyridine boronic acids: 5-Chloropyridine-3-boronic acid and 2-chloropyridine-3-boronic acid, with a focus on their application in the widely utilized Suzuki-Miyaura cross-coupling reaction.
The strategic placement of the chlorine atom on the pyridine ring significantly influences the electronic properties and steric environment of these molecules, leading to distinct differences in their reactivity profiles. Understanding these nuances is paramount for reaction optimization and the successful synthesis of complex biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals and functional materials.
Theoretical Underpinnings of Reactivity: Electronic and Steric Effects
The reactivity of chloropyridine boronic acids in Suzuki-Miyaura coupling is a delicate interplay of electronic and steric factors that affect the two key steps of the catalytic cycle: oxidative addition of the C-Cl bond to the palladium catalyst and transmetalation involving the boronic acid group.
In 2-chloropyridine-3-boronic acid , the chlorine atom is positioned ortho to the pyridine nitrogen. This proximity has two major consequences:
-
Electronic Effect: The electron-withdrawing nature of the pyridine nitrogen and the chlorine atom deactivates the C-Cl bond towards oxidative addition, making it a more challenging substrate compared to its bromo or iodo counterparts.[1] The nitrogen atom can also coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1]
-
Steric Effect: The boronic acid group at the 3-position is adjacent to the chloro substituent. This steric hindrance can impede the approach of the bulky palladium catalyst to the C-Cl bond, further slowing down the oxidative addition step.
Conversely, in This compound , the chlorine atom is in the meta position relative to the pyridine nitrogen. This positioning leads to a different reactivity profile:
-
Electronic Effect: The C-Cl bond at the 5-position is less influenced by the direct electron-withdrawing effect of the ring nitrogen compared to the 2-position. This can make oxidative addition more facile.
-
Steric Effect: The boronic acid at the 3-position and the chlorine at the 5-position are not adjacent, resulting in a less sterically congested environment around the C-Cl bond. This reduced steric hindrance can facilitate an easier approach of the palladium catalyst.
These fundamental differences suggest that this compound may exhibit enhanced reactivity in Suzuki-Miyaura couplings where the C-Cl bond is the reactive site, potentially allowing for milder reaction conditions and higher yields compared to its 2-chloro isomer.
Quantitative Performance Comparison
Direct, side-by-side comparative studies of this compound and 2-chloropyridine-3-boronic acid under identical Suzuki-Miyaura reaction conditions are not extensively reported in the literature. However, by examining individual studies, we can compile representative data that highlight their performance with various coupling partners.
Table 1: Suzuki-Miyaura Coupling of this compound with Aryl Halides
| Coupling Partner | Catalyst System | Base | Solvent | Conditions | Yield (%) |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100°C, 1h (Microwave) | 92[2] |
| 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100°C, 1h (Microwave) | 88[2] |
| 3-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100°C, 1h (Microwave) | 85[2] |
Table 2: Suzuki-Miyaura Coupling of 2-Chloropyridine-3-boronic acid with Aryl Halides
| Coupling Partner | Catalyst System | Base | Solvent | Conditions | Yield (%) |
| Aryl Grignard Reagent | [Rh(cod)Cl]₂ / Chiral Ligand | - | THF | 40-60°C, 12-24h | ~85-95[3] |
| 6-membered ring allyl acetate | Rh(cod)₂BF₄ / (R)-C₃-TUNEPHOS | K₃PO₄ | Dioxane/H₂O | 40°C | 26[4] |
| 3-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-110°C, 8-16h | ~70-90[3] |
It is important to note that the reaction conditions in the tables above are not directly comparable and are intended to provide an overview of the reported utility of each isomer. The data for this compound suggests high yields can be achieved under microwave-assisted conditions.[2] For 2-chloropyridine-3-boronic acid, specialized rhodium catalysts or higher temperatures may be required to achieve good yields, and in some cases, the yields can be low.[3][4]
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura cross-coupling reactions involving each isomer. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of this compound
Objective: To synthesize a biaryl compound via the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a microwave reactor vial, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 100°C for 1 hour with stirring.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Chloropyridine-3-boronic acid
Objective: To synthesize a biaryl compound via the coupling of 2-chloropyridine-3-boronic acid with an aryl halide.
Materials:
-
2-Chloropyridine-3-boronic acid (1.2 equiv)
-
Aryl halide (e.g., aryl bromide) (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide, 2-chloropyridine-3-boronic acid, Pd(OAc)₂, SPhos, and Cs₂CO₃.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 5:1 ratio) via syringe.
-
Heat the reaction mixture to 100-110°C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
To further aid researchers, the following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura reaction and a general workflow for its execution and troubleshooting.
Conclusion
Conversely, the coupling of 2-chloropyridine-3-boronic acid can be more challenging, often necessitating specialized and highly active catalyst systems, and may be prone to lower yields and side reactions. For researchers and drug development professionals, the choice between these two isomers will be dictated by the specific synthetic strategy, the desired final product, and the tolerance of the substrates to the required reaction conditions. The provided protocols and diagrams serve as a valuable resource for navigating the synthesis of complex molecules using these important heterocyclic building blocks.
References
Reactivity of Chloropyridine Boronic Acid Isomers: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, chloropyridine boronic acids are invaluable building blocks. Their utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, allows for the construction of biaryl and heteroaryl structures that are often central to the architecture of modern therapeutics and functional materials. However, the reactivity of these isomers is not uniform and is significantly influenced by the positions of the chlorine atom and the boronic acid group on the pyridine ring. This guide provides a comprehensive comparison of the reactivity of various chloropyridine boronic acid isomers, supported by experimental data, to aid in the strategic selection of reagents for successful synthesis.
Understanding the Reactivity Landscape
The reactivity of chloropyridine boronic acid isomers in Suzuki-Miyaura coupling is primarily dictated by a combination of electronic and steric effects, as well as the inherent stability of the boronic acid. These factors influence the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
Electronic Effects: The electron-withdrawing nature of both the pyridine nitrogen and the chlorine atom significantly impacts the electron density of the aromatic ring. This, in turn, affects the nucleophilicity of the boronic acid and the ease of oxidative addition at the C-Cl bond. A boronic acid group on a more electron-deficient ring may exhibit reduced reactivity in the transmetalation step.
Steric Hindrance: The proximity of the chlorine atom, the boronic acid group, and the pyridine nitrogen can create steric hindrance around the reaction centers. This can impede the approach of the palladium catalyst and the coupling partners, thereby slowing down the reaction rate. For instance, a chlorine atom ortho to the boronic acid group can sterically hinder the formation of the boronate complex required for transmetalation.
Stability and Side Reactions: Pyridine-containing boronic acids are susceptible to protodeboronation, a process where the boronic acid group is replaced by a hydrogen atom.[1] This side reaction is particularly prevalent with electron-deficient pyridyl boronic acids and can significantly reduce the yield of the desired cross-coupled product.[1] Furthermore, the Lewis basicity of the pyridine nitrogen can lead to coordination with the palladium catalyst, potentially causing catalyst inhibition or deactivation.[2]
Comparative Reactivity of Isomers
General Reactivity Trends:
-
2-Chloropyridinyl Boronic Acids: The presence of the chlorine atom at the 2-position makes the pyridine ring electron-deficient. This can lead to challenges such as catalyst inhibition due to the proximity of the nitrogen atom and the chlorine to the palladium center. However, the steric environment around the boronic acid at other positions (e.g., 3- or 5-) can be favorable. For example, 3-amino-2-chloropyridine has been shown to be a more efficient substrate in Suzuki coupling compared to its isomers, a phenomenon attributed to favorable steric factors in the complexed intermediate that facilitate the displacement of the ortho halogen.[3]
-
3-Chloropyridinyl Boronic Acids: With the chlorine atom at the 3-position, the electronic deactivation of the ring is still significant. The position of the boronic acid (e.g., 2-, 4-, or 5-) will then play a crucial role. A boronic acid at the 2-position may suffer from steric hindrance and catalyst inhibition.
-
4-Chloropyridinyl Boronic Acids: The chlorine at the 4-position exerts a strong electron-withdrawing effect. The reactivity of the boronic acid at the 2- or 3-position will be influenced by the interplay of this electronic effect and steric factors.
The following table summarizes available experimental data for the Suzuki-Miyaura coupling of various chloropyridine derivatives with different aryl halides. It is important to note that direct comparison of yields between different studies can be misleading due to variations in reaction conditions.
| Chloropyridine Derivative | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Amino-2-chloropyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ (1M aq.) | THF | Reflux | 24 | >80 | [3] |
| 5-Amino-2-chloropyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ (1M aq.) | THF | Reflux | 24 | Lower than 3-amino-2-chloropyridine | [3] |
| 2-Chloro-5-pyridylboronic acid | 2-Amino-5-bromopyrazine | Pd(PPh₃)₂Cl₂ | Na₂CO₃ (1M aq.) | 1,4-Dioxane | Reflux | 8 | Moderate | [3] |
| Lithium triisopropyl 2-pyridylboronate | 3,5-(Bis-trifluoromethyl)bromobenzene | Pd₂(dba)₃ / Ligand 1 | - | Dioxane | - | - | 82 | [4] |
| Lithium triisopropyl 2-pyridylboronate | 4-Bromoanisole | Pd₂(dba)₃ / Ligand 1 | - | Dioxane | - | - | 74 | [4] |
Experimental Protocols
The following is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of a chloropyridine boronic acid with an aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
Materials:
-
Chloropyridine boronic acid (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%)
-
Ligand (e.g., PPh₃, SPhos, XPhos, 2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
Procedure:
-
To a flame-dried reaction vessel, add the chloropyridine boronic acid, aryl halide, base, palladium catalyst, and ligand.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Workflows and Influencing Factors
To better understand the experimental process and the interplay of factors affecting reactivity, the following diagrams are provided.
Conclusion
The reactivity of chloropyridine boronic acid isomers in Suzuki-Miyaura cross-coupling reactions is a nuanced interplay of electronic effects, steric hindrance, and substrate stability. While a universal reactivity order cannot be definitively established without extensive comparative studies, understanding these guiding principles allows for a rational approach to reaction design. Isomers with less steric hindrance around the boronic acid and C-Cl bond, and those less susceptible to protodeboronation and catalyst inhibition, are generally more reactive. For drug development professionals, a careful consideration of these factors is crucial for the efficient and successful synthesis of novel pyridine-containing molecules. Further systematic studies are warranted to provide a more quantitative and predictive understanding of the reactivity of this important class of building blocks.
References
Comparative Analysis: 5-Chloropyridine-3-boronic Acid vs. Its Pinacol Ester in Suzuki-Miyaura Coupling
This guide provides a detailed comparison of 5-Chloropyridine-3-boronic acid and its pinacol ester derivative, 2-(5-chloropyridin-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The focus is on their physicochemical properties, stability, and performance in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery and development. This document is intended to assist researchers in selecting the optimal reagent for their specific synthetic needs.
Physicochemical Properties
Boronic acids and their pinacol esters exhibit distinct physical and chemical properties that influence their handling, storage, and reactivity. The pinacol ester is generally more stable and less prone to dehydration and protodeboronation, though it has a higher molecular weight.
| Property | This compound | This compound pinacol ester |
| Molecular Formula | C₅H₅BClNO₂[1] | C₁₁H₁₅BClNO₂[2] |
| Molecular Weight | 157.36 g/mol [1] | 239.51 g/mol [2] |
| Appearance | Solid[1] | Solid |
| Melting Point | 255-260 °C[1][3] | Not widely reported, expected to be lower than the boronic acid |
| Solubility | Low aqueous solubility, a common trait for boronic acids. | Generally more soluble in organic solvents, less soluble in water. |
| Stability | Prone to dehydration to form boroxines and susceptible to protodeboronation, especially under basic conditions.[4] | Significantly more stable, less prone to decomposition, and easier to handle and purify.[3][5] |
| Storage | 2-8°C[1] | Room temperature, under inert atmosphere. |
Performance in Suzuki-Miyaura Coupling
The primary application for these reagents is the Suzuki-Miyaura cross-coupling reaction. The choice between the boronic acid and its pinacol ester derivative directly impacts reaction kinetics, stability of the starting material, and ultimately, the isolated yield.
Reactivity vs. Stability Trade-Off
A fundamental trade-off exists between the reactivity and stability of boronic acids and their pinacol esters.[3][5]
-
This compound: Generally exhibits higher reactivity and can lead to faster reaction times.[3] This is often attributed to the Lewis acidity of the free boronic acid, which facilitates the transmetalation step in the catalytic cycle.[3] However, this reactivity is offset by lower stability. It is more susceptible to decomposition, which can reduce shelf-life and overall yield.[3][4]
-
This compound pinacol ester: Offers superior stability, making it easier to handle, purify, and store for long durations.[3][5] This stability is advantageous in multi-step syntheses or high-throughput screening. The trade-off is often a slower reaction rate compared to the corresponding boronic acid.[3] While it was once thought that the ester must first hydrolyze to the boronic acid to react, there is evidence that direct transmetalation from the ester is a viable pathway.[3]
Comparative Reaction Performance
The following table summarizes expected outcomes based on general principles of Suzuki-Miyaura reactions when coupling with a generic aryl bromide (e.g., 4-bromoanisole). Actual results will be system-dependent.
| Parameter | This compound | This compound pinacol ester |
| Relative Reaction Rate | Faster | Slower |
| Reagent Stability | Lower; susceptible to decomposition.[3][4] | Higher; robust and suitable for long-term storage.[3][5] |
| Handling & Purity | Can be challenging to purify due to polarity and boroxine formation. | Often a crystalline solid, easier to handle and purify via chromatography.[3][5] |
| Typical Yield | Potentially higher in short reaction times, but can be compromised by reagent decomposition.[3] | Often more reproducible, can provide higher isolated yields in complex syntheses due to higher starting material purity.[3] |
| Side Reactions | Prone to protodeboronation, especially with prolonged reaction times or high temperatures.[4] | Less prone to decomposition pathways. |
Experimental Protocols
General Protocol for a Comparative Suzuki-Miyaura Coupling Reaction
This protocol is designed to compare the performance of this compound and its pinacol ester under identical conditions.
Materials:
-
Aryl Halide (e.g., 4-bromoanisole)
-
Boron Reagent (this compound OR its pinacol ester)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene/Water, or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), the boron reagent (1.2 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).
-
Add the degassed solvent system (e.g., Dioxane/H₂O 4:1, 0.1 M concentration relative to the aryl halide).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every hour) to compare the rate of consumption of the starting material and formation of the product for both boron reagents.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the coupled product.
-
Calculate the isolated yield and compare the results from the two separate reactions.
Visualizations
Logical Relationship and Stability
The pinacol ester serves as a more stable, protected form of the boronic acid. It can be used directly in coupling reactions or can hydrolyze back to the boronic acid under certain conditions.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 3. benchchem.com [benchchem.com]
- 4. scientificupdate.com [scientificupdate.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Alternative Reagents for Pyridine Synthesis Beyond 5-Chloropyridine-3-boronic Acid
For researchers, scientists, and drug development professionals, the synthesis of substituted pyridines is a critical endeavor, with the 3,5-disubstituted pyridine motif being a common scaffold in many biologically active molecules. The Suzuki-Miyaura cross-coupling reaction, utilizing reagents like 5-chloropyridine-3-boronic acid, is a staple in the synthetic chemist's toolbox. However, the inherent instability and sometimes modest reactivity of pyridine boronic acids can lead to challenges in reproducibility and yield. This guide provides an objective comparison of alternative reagents to this compound, offering a data-driven overview of their performance in pyridine synthesis, complete with detailed experimental protocols.
At a Glance: Alternatives to this compound
While this compound is a viable reagent, several alternatives offer advantages in terms of stability, handling, and in some cases, reactivity. These alternatives can be broadly categorized into more stable boron-based reagents for Suzuki-Miyaura coupling and organometallic reagents for other cross-coupling reactions like Stille, Negishi, and Hiyama couplings.
Stability and Handling: A Qualitative Comparison
The stability of the organometallic reagent is a crucial factor in the successful and reproducible synthesis of pyridines. The following diagram illustrates the general workflow and stability considerations for boronic acids and their more stable counterparts.
A Comparative Guide to the Spectroscopic Analysis of 5-Chloropyridine-3-boronic Acid Coupling Products
This guide provides a detailed comparison of the spectroscopic characteristics of products derived from Suzuki-Miyaura coupling reactions involving 5-Chloropyridine-3-boronic acid. It is intended for researchers, scientists, and professionals in drug development who utilize cross-coupling methodologies. The guide offers objective comparisons with common reaction side-products and outlines the key analytical techniques for product characterization, complete with experimental protocols and supporting data.
Overview of the Suzuki-Miyaura Coupling
The palladium-catalyzed Suzuki-Miyaura cross-coupling is a fundamental method for forging carbon-carbon bonds, frequently used to synthesize biaryl and heteroaryl compounds that are prevalent in pharmaceuticals.[1][2] this compound is a bifunctional reagent, featuring a reactive boronic acid group for coupling and a chlorine atom that can serve as a point for subsequent chemical modifications.[2]
Accurate spectroscopic analysis is critical to confirm the structure of the desired product and to identify and quantify potential impurities. This guide focuses on a model reaction between this compound and an aryl bromide to illustrate the expected spectroscopic outcomes and compare them against common alternatives and by-products.
Spectroscopic Comparison: Desired Product vs. Common Side-Products
In a typical Suzuki-Miyaura reaction, several side-products can emerge, primarily from protodeboronation (hydrolysis of the C-B bond) and homocoupling of the boronic acid.[3] Distinguishing the desired product from these impurities via spectroscopic methods is essential for accurate yield determination and ensuring product purity.
The following table compares the predicted key spectroscopic data for the desired product, 5-Chloro-3-aryl-pyridine , against the primary side-products.
| Compound | Structure | ¹H NMR (Predicted Key Signals) | ¹³C NMR (Predicted Key Signals) | Mass Spectrometry (m/z) |
| Desired Product: 5-Chloro-3-aryl-pyridine | ![]() | Signals in the aromatic region for both pyridine and aryl rings. Pyridine protons typically δ 8.5-9.0 ppm. | Signals corresponding to all carbon atoms. C-Cl and C-Aryl carbons are key markers. | [M]+ and [M+2]+ peaks in ~3:1 ratio, characteristic of a single chlorine atom.[1] |
| Side-Product 1: Protodeboronation | ![]() | Simplified aromatic spectrum with only three pyridine proton signals. | Five signals expected for the pyridine ring carbons.[1] | Lower m/z than the desired product. Shows characteristic [M]+ and [M+2]+ isotopic pattern. |
| Side-Product 2: Homocoupling | ![]() | Complex aromatic signals, often showing symmetry. | Fewer signals than expected for the full structure due to symmetry. | Higher m/z than the desired product. Isotopic pattern for two chlorine atoms ([M]+, [M+2]+, [M+4]+) will be present. |
Comparison with Alternative Boron Reagents
While boronic acids are widely used, they can be susceptible to degradation and side reactions like protodeboronation.[3] Boronic esters, such as pinacol esters, offer greater stability and are often preferred for challenging or sensitive coupling reactions.[1]
| Reagent Type | Advantages | Disadvantages | Impact on Spectroscopic Analysis |
| Boronic Acid | Commercially available, highly reactive. | Prone to protodeboronation and homocoupling; can be unstable to silica gel chromatography.[1][3] | Crude reaction spectra may show significant peaks corresponding to side-products, complicating analysis. |
| Pinacol Ester | More stable, less prone to side reactions, generally easier to purify.[1] | May require slightly modified or more forcing reaction conditions to achieve comparable reactivity. | Cleaner crude spectra are often observed, with higher purity of the desired product, simplifying purification and analysis. |
Experimental Protocols
Detailed and consistent experimental procedures are vital for reproducible results and accurate analysis.
This protocol outlines a standard procedure for the coupling of this compound with an aryl bromide.[1][2]
-
Reaction Setup : In a flame-dried reaction vessel, combine this compound (1.0 eq.), the aryl bromide (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).[1]
-
Inert Atmosphere : Seal the vessel, then evacuate and backfill with an inert gas, such as argon or nitrogen, three times.[3]
-
Solvent Addition : Add a degassed solvent system, typically a mixture of toluene and water (4:1), via syringe.[1]
-
Reaction : Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]
-
Workup : After completion, cool the mixture to room temperature. Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[3]
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product using flash column chromatography to yield the final compound.[1][3]
This protocol provides a standard method for acquiring NMR spectra.[4]
-
Sample Preparation : Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation : Utilize a 300 MHz or higher field NMR spectrometer.[4]
-
¹H NMR Acquisition : Acquire the spectrum using a standard pulse sequence. Calibrate the chemical shift scale using the residual solvent peak. Integrate signals to determine the relative proton ratios and analyze splitting patterns to deduce the structure.[5]
-
¹³C NMR Acquisition : Acquire a proton-decoupled spectrum. A higher number of scans is typically required due to the lower natural abundance of ¹³C.[4]
This protocol is a general guideline for purity analysis and mass confirmation.[5]
-
Instrumentation : Use an HPLC system with a UV detector coupled to a mass spectrometer. A C18 column is commonly employed.[5]
-
Mobile Phase : Prepare a mobile phase consisting of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile). Degas both solvents before use.[5]
-
Sample Preparation : Dissolve a small amount of the product (~1 mg/mL) in a solvent compatible with the mobile phase and filter through a 0.45 µm syringe filter.[5]
-
Chromatographic Conditions : Employ a gradient elution method (e.g., 5% to 95% Solvent B over 15 minutes) at a flow rate of 0.5-1.0 mL/min.[5]
-
Data Analysis : Analyze the chromatogram to assess purity based on peak area. Confirm the molecular weight of the product by examining the corresponding mass spectrum, paying attention to the chlorine isotopic pattern.
Visualized Workflows and Mechanisms
Diagrams can clarify complex experimental workflows and reaction mechanisms.
Caption: Workflow for Suzuki coupling and subsequent product analysis.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
References
A Comparative Guide to Palladium Catalysts for Chloropyridine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine rings is a critical endeavor in the fields of medicinal chemistry and materials science, owing to the prevalence of this moiety in a vast array of bioactive molecules and functional materials. Palladium-catalyzed cross-coupling reactions are indispensable tools for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on the pyridine scaffold. However, chloropyridines are notoriously challenging substrates due to the high bond strength of the C-Cl bond and the potential for the pyridine nitrogen to inhibit the palladium catalyst. The selection of an appropriate palladium catalyst system is therefore paramount to achieving high efficiency and yields.
This guide provides an objective comparison of various palladium catalysts for several key cross-coupling reactions of chloropyridines, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. The performance of different catalyst systems is compared using quantitative data from representative studies, and detailed experimental protocols are provided.
Data Presentation: Performance of Palladium Catalysts in Chloropyridine Coupling
The efficacy of a palladium catalyst is highly dependent on the specific reaction type, the nature of the chloropyridine substrate, and the coupling partner. The following table summarizes the performance of various palladium catalyst systems in different coupling reactions involving chloropyridines.
| Reaction Type | Chloropyridine Substrate | Coupling Partner | Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Suzuki-Miyaura | 2-Chloropyridine-3-boronic acid | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75[1] | 3-5[1] |
| Suzuki-Miyaura | 2-Chloropyridine-3-boronic acid | Phenylboronic acid | XPhos Pd G3 | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90[1] | 1-2[1] |
| Suzuki-Miyaura | 2-Chloropyridine-3-boronic acid | Phenylboronic acid | SPhos Pd G3 | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90[1] | 1-2[1] |
| Suzuki-Miyaura | 2-Chloropyridine-3-boronic acid | Phenylboronic acid | PEPPSI™-IPr | K₂CO₃ | t-BuOH | 80 | 2-6 | >95 | 1-2 |
| Suzuki-Miyaura | 3-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 120 (MW) | 0.17 | ~80[2] | 2-4 |
| Buchwald-Hartwig | 6-Chloropyridin-3-amine | Primary/Secondary Amine | Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | 90-110 | 12-24 | High | 1-2 |
| Buchwald-Hartwig | 6-Chloropyridin-3-amine | Primary/Secondary Amine | Pd(OAc)₂ / RuPhos | LiHMDS | THF | 90-110 | 12-24 | High | 1-2 |
| Sonogashira | 6-Chloropyridin-3-amine | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT-reflux | 4-12 | Moderate-High | 2 (Pd), 4 (Cu) |
| Heck | 6-Chloropyridin-3-amine | Alkene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF or NMP | 100-140 | 12-24 | Moderate-High | 2 (Pd), 4 (Ligand) |
Note: The data in this table is a representative compilation from various sources and may not reflect a direct head-to-head comparison under identical conditions. Yields are representative and can vary based on the specific substrates used, purity of reagents, and precise reaction conditions.[1]
Experimental Workflow and Catalytic Cycles
The general workflow for a palladium-catalyzed cross-coupling reaction involves the careful assembly of reagents under an inert atmosphere to prevent catalyst deactivation. The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction.
Figure 1: A typical experimental workflow for palladium-catalyzed cross-coupling.
The catalytic cycles for these reactions, such as the Suzuki-Miyaura coupling, generally involve oxidative addition of the chloropyridine to a Pd(0) species, followed by transmetalation with the coupling partner, and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig amination of chloropyridines.
1. General Protocol for Suzuki-Miyaura Coupling of a Chloropyridine with an Arylboronic Acid
This protocol is a generalized procedure for the Suzuki-Miyaura coupling using a modern palladium precatalyst.
-
Materials:
-
Chloropyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.01-0.02 mmol, 1-2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane) (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the chloropyridine, arylboronic acid, and potassium phosphate.
-
In a glovebox or under a positive flow of inert gas, add the XPhos Pd G3 catalyst to the flask.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
2. General Protocol for Buchwald-Hartwig Amination of a Chloropyridine
This protocol employs a palladium precatalyst with a bulky biarylphosphine ligand, known for its high activity with challenging substrates.
-
Materials:
-
Chloropyridine (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 0.01-0.02 mmol, 1-2 mol%)
-
Ligand (e.g., Xantphos, 0.02-0.04 mmol, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOt-Bu), 1.5 mmol, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene) (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium source, ligand, and base to a dry Schlenk tube.
-
Add the anhydrous, degassed solvent and stir for a few minutes to form the active catalyst.
-
Add the chloropyridine and the coupling amine to the mixture.
-
Seal the tube and place it in a preheated oil bath at 90-110 °C and stir for the specified time.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.[2]
-
Conclusion
The choice of a palladium catalyst system for the coupling of chloropyridines is a critical parameter that significantly impacts the reaction outcome. For routine couplings, traditional catalysts like Pd(PPh₃)₄ may suffice, but for more challenging substrates or to achieve higher yields and faster reaction times, more advanced catalyst systems are generally required.[4] Modern Buchwald-type precatalysts, such as XPhos Pd G3 and SPhos Pd G3, and N-heterocyclic carbene (NHC) ligated systems like PEPPSI™-IPr, have shown exceptional performance in the Suzuki-Miyaura coupling of chloropyridines, often providing high to quantitative yields under milder conditions and with lower catalyst loadings.[1] For C-N bond formation, the Buchwald-Hartwig amination using bulky electron-rich phosphine ligands such as Xantphos or RuPhos is highly effective. The provided protocols and data serve as a robust starting point for researchers to develop optimized procedures for their specific synthetic targets in drug discovery and materials science.
References
Optimizing Suzuki-Miyaura Reactions: A Comparative Guide to Base Efficiency for 5-Chloropyridine-3-boronic Acid Couplings
For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount for successful and efficient synthesis. In the widely utilized Suzuki-Miyaura cross-coupling reaction, the choice of base is a critical parameter that significantly influences reaction yields and kinetics. This guide provides a comparative analysis of the efficiency of various bases in reactions involving 5-Chloropyridine-3-boronic acid, supported by experimental data from analogous systems, to facilitate informed decision-making in synthetic chemistry.
The Suzuki-Miyaura reaction, a Nobel Prize-winning methodology, is a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds prevalent in pharmaceuticals. The reaction's catalytic cycle is critically dependent on a base to facilitate the crucial transmetalation step. The base activates the boronic acid, forming a more nucleophilic boronate species, which then transfers its organic moiety to the palladium catalyst. The selection of an appropriate base is therefore not trivial and can be the determining factor between a high-yielding synthesis and a failed reaction.
Comparative Performance of Bases in Suzuki-Miyaura Coupling of Chloropyridines
While direct comparative studies on this compound are not extensively documented under a uniform set of conditions, data from reactions with structurally similar chloropyridine derivatives provide valuable insights into the relative efficacy of different bases. The following table summarizes quantitative data from various studies on the Suzuki-Miyaura coupling of chloropyridines with arylboronic acids, showcasing the impact of base selection on product yield.
| Base | Catalyst System (Typical) | Solvent System (Typical) | Aryl Halide Substrate (Example) | Arylboronic Acid (Example) | Yield (%) | Reference Notes |
| Na₂CO₃ | Pd(OAc)₂ / PPh₃ | Toluene/H₂O | 4-Chlorotoluene | Phenylboronic acid | 98 | Often shows high efficacy in various systems.[1] |
| K₂CO₃ | Pd(PPh₃)₄ | Dioxane/H₂O | 2,4-Dichloropyrimidine | Phenylboronic acid | 85 | A commonly used and effective base. |
| K₃PO₄ | Pd₂(dba)₃ / XPhos | Dioxane/H₂O | 3-Chloroindazole | 5-Indoleboronic acid | 95 | A stronger base, often effective for challenging couplings.[2] |
| Cs₂CO₃ | Pd(OAc)₂ / SPhos | Dioxane/H₂O | 2-Chloropyridine | Pyridine-3-boronic acid | High | A strong and often highly effective base, particularly for heteroaryl couplings. |
| NaOH | Pd/NiFe₂O₄ | DMF/H₂O | 4-Chloroanisole | Phenylboronic acid | Low | Strong hydroxides can sometimes lead to side reactions and lower yields.[3] |
| KOH | Pd(OAc)₂ / PPh₃ | Toluene/H₂O | 4-Chlorotoluene | Phenylboronic acid | Moderate | Similar to NaOH, its high basicity can be detrimental in some cases. |
| NaOAc | Pd(OAc)₂ / PPh₃ | Toluene/H₂O | 4-Chlorotoluene | Phenylboronic acid | Moderate | A weaker base that can be effective in specific contexts. |
| TEA (Triethylamine) | Pd(OAc)₂ / PPh₃ | Toluene/H₂O | 4-Chlorotoluene | Phenylboronic acid | Low | Organic bases are generally less effective than inorganic bases in these reactions.[3] |
Note: The yields presented are from various literature sources for Suzuki-Miyaura reactions of different but structurally related chloropyridine and other chloro-heterocyclic compounds. Direct comparison of yields should be approached with caution as other reaction parameters (catalyst, ligand, solvent, temperature) were not identical across all studies. This table serves as a qualitative and semi-quantitative guide for base selection.
Experimental Protocols
A detailed and reproducible experimental protocol is crucial for success. Below is a representative methodology for a Suzuki-Miyaura cross-coupling reaction involving a chloropyridine derivative, which can be adapted for this compound.
General Procedure for Suzuki-Miyaura Coupling of a Chloropyridine with an Arylboronic Acid:
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., Aryl bromide or iodide, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd(OAc)₂ with a phosphine ligand, 2-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF/H₂O in a 4:1 to 10:1 ratio)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask or sealed vial)
-
Stirring and heating apparatus (magnetic stirrer with hot plate)
-
Solvents for workup and purification (e.g., Ethyl acetate, water, brine)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or a sealable reaction vial containing a magnetic stir bar, add this compound, the aryl halide, the palladium catalyst, and the selected base.
-
Inert Atmosphere: Seal the flask with a septum or cap and evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizing the Process
To better understand the experimental process and the underlying chemical transformation, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
A Comparative Guide to the Synthesis of 3,5-Disubstituted Pyridines: Kinetic Insights into 5-Chloropyridine-3-boronic Acid Suzuki Coupling and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3,5-disubstituted pyridines is a critical endeavor in medicinal chemistry and materials science, as this structural motif is a key component in a multitude of biologically active compounds and functional materials. The Suzuki-Miyaura cross-coupling reaction of 5-Chloropyridine-3-boronic acid has emerged as a prominent method for forging the crucial carbon-carbon bond at the C3 position. This guide provides a comprehensive comparison of the kinetic aspects of this reaction with viable alternative coupling methodologies, supported by available experimental data. Detailed experimental protocols are also presented to facilitate the practical application of these synthetic strategies.
Performance Comparison of C-C Coupling Methods for 3-Arylpyridine Synthesis
The choice of coupling reaction for the synthesis of 3-arylpyridines from 3-pyridyl precursors is dictated by a variety of factors including reaction efficiency, functional group tolerance, availability of starting materials, and reaction conditions. While the Suzuki-Miyaura coupling is widely utilized due to the stability and commercial availability of boronic acids, other methods such as Negishi, Stille, Hiyama, and Kumada couplings offer distinct advantages and present viable alternatives. A qualitative comparison of these methods is summarized below, with a more detailed quantitative analysis to follow.
| Coupling Reaction | Organometallic Reagent | Key Advantages | Common Challenges |
| Suzuki-Miyaura | Organoboron | High functional group tolerance, commercially available reagents, relatively mild conditions.[1][2] | Slower reaction rates with electron-deficient pyridines, potential for protodeboronation.[3] |
| Negishi | Organozinc | High reactivity, good for sterically hindered substrates.[4][5] | Moisture and air sensitive reagents, preparation of organozinc reagents required.[6] |
| Stille | Organotin | Tolerant of a wide range of functional groups, stable organostannane reagents.[7][8] | Toxicity of tin byproducts, purification challenges.[8] |
| Hiyama | Organosilane | Low toxicity of silicon byproducts, stable organosilane reagents.[9][10] | Requires an activating agent (e.g., fluoride), which can affect sensitive functional groups.[9] |
| Kumada | Organomagnesium (Grignard) | High reactivity, readily available Grignard reagents.[11][12] | Low functional group tolerance, sensitive to acidic protons and electrophilic groups.[13] |
Quantitative Data Summary
A direct quantitative comparison of the kinetics of these reactions for this compound is challenging due to the limited availability of systematic, side-by-side kinetic studies in the literature. However, we can compile representative data on yields and reaction times for the synthesis of 3-arylpyridines using these different methodologies to provide a performance benchmark.
Table 1: Suzuki-Miyaura Coupling of Chloropyridines with Arylboronic Acids [3]
| Chloropyridine Substrate | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Chloropyridine | Pyridine-3-boronic acid | Pd(OAc)₂, SPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | High |
| 3-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 4-Chloropyridine | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₃PO₄ | DMF | 120 | 6 | 92 |
Table 2: Performance of Alternative Coupling Reactions for 3-Arylpyridine Synthesis
| Coupling Method | Pyridyl Substrate | Coupling Partner | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Negishi | 3-Bromopyridine | Phenylzinc chloride | Pd(PPh₃)₄ | THF | 65 | 4 | 88 | [4] |
| Stille | 3-Iodopyridine | Phenyltributylstannane | Pd(PPh₃)₄ | Toluene | 110 | 12 | 90 | [7] |
| Hiyama | 3-Bromopyridine | Phenyltrimethoxysilane | Pd(OAc)₂/PCy₃ | Dioxane | 100 | 24 | 75 | [9] |
| Kumada | 3-Bromopyridine | Phenylmagnesium bromide | Ni(dppp)Cl₂ | THF | 25 | 2 | 95 | [11][12] |
Note: The data in these tables are compiled from various literature sources and represent specific examples. Direct comparison of reaction rates is not possible without dedicated kinetic studies under identical conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the Suzuki-Miyaura coupling of a chloropyridine and a general procedure for monitoring the kinetics of such a reaction.
Protocol 1: Suzuki-Miyaura Coupling of 2-Chloropyridine with Pyridine-3-boronic Acid[14]
Materials:
-
2-Chloropyridine
-
Pyridine-3-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and Schlenk line apparatus
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-chloropyridine (1.0 mmol, 1.0 eq), pyridine-3-boronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).[14]
-
Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times to establish an inert atmosphere.[14]
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.[14]
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.[14]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[14]
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 2,3'-bipyridine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for Kinetic Monitoring of a Suzuki-Miyaura Coupling Reaction
Materials:
-
Chloropyridine substrate
-
Arylboronic acid
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Internal standard (e.g., dodecane)
-
Gas-tight syringes
-
GC or HPLC vials
-
Quenching solution (e.g., cold diethyl ether)
Procedure:
-
In a glovebox or under a strong flow of inert gas, add the palladium precatalyst and ligand to a reaction vessel equipped with a magnetic stir bar.
-
Add the degassed solvent, followed by the base. Stir the mixture for a defined period to ensure catalyst activation.
-
In a separate vial, prepare a stock solution of the chloropyridine substrate, arylboronic acid, and the internal standard in the degassed solvent.
-
To initiate the reaction, inject the substrate stock solution into the catalyst mixture at the desired reaction temperature. Start a timer immediately.
-
At predetermined time intervals, withdraw aliquots of the reaction mixture using a gas-tight syringe and immediately quench the reaction by transferring the aliquot to a vial containing a cold quenching solution.
-
Analyze the quenched samples by GC or HPLC to determine the concentration of the starting material and product relative to the internal standard.
-
Plot the concentration of the product versus time to obtain the reaction profile and determine the initial reaction rate. By systematically varying the concentrations of the reactants and catalyst, the reaction order with respect to each component can be determined.
Signaling Pathways and Experimental Workflows
Visualizing the mechanistic steps and experimental procedures can aid in understanding the complexities of these reactions.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. benchchem.com [benchchem.com]
- 4. Negishi coupling - Wikipedia [en.wikipedia.org]
- 5. Negishi Coupling [organic-chemistry.org]
- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. Stille Coupling [organic-chemistry.org]
- 9. Hiyama Coupling [organic-chemistry.org]
- 10. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 11. Kumada coupling - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Kumada Coupling | NROChemistry [nrochemistry.com]
- 14. benchchem.com [benchchem.com]
comparative yield analysis of different substituted pyridine synthesis methods
The synthesis of polysubstituted pyridines is a critical endeavor in medicinal chemistry and materials science due to the prevalence of the pyridine scaffold in a wide range of pharmaceuticals and functional materials.[1] The ongoing demand for novel pyridine derivatives has spurred the development of numerous synthetic methodologies, from classical condensation reactions to modern catalytic approaches.[1] This guide provides a comparative analysis of key methods for synthesizing polysubstituted pyridines, presenting quantitative yield data and detailed experimental protocols to assist researchers in selecting the most appropriate method for their specific applications.
Comparative Yield Analysis
The efficiency of pyridine synthesis is highly dependent on the chosen method, substrates, and reaction conditions. Below is a summary of typical yields for several prominent synthesis methods.
| Synthesis Method | Reactants | Catalyst/Conditions | Typical Yield (%) |
| Hantzsch Synthesis | Aldehyde, 2x β-ketoester, Ammonium Acetate | p-Toluenesulfonic acid (p-TSA) / Ultrasonic irradiation at Room Temperature | 90-96%[1][2] |
| Bohlmann-Rahtz Synthesis | Enamine, Ethynylketone | Toluene/Acetic Acid (5:1), 50°C | 65-95%[3][4] |
| Kröhnke Synthesis | α-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl, Ammonium Acetate | Acetic Acid, Reflux | ~60-80%[5][6] |
| Guareschi-Thorpe Condensation | Alkyl cyanoacetate or Cyanoacetamide, 1,3-Dicarbonyl, Ammonium Carbonate | Aqueous medium, 80°C | High Yields[7][8][9] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
1. Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a multi-component reaction that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor.[1][10] The initial product is a 1,4-dihydropyridine, which is then oxidized to the corresponding pyridine.[1] This method is particularly effective for creating symmetrically substituted pyridines.[1]
-
Step 1: 1,4-Dihydropyridine Synthesis: A mixture of benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in ethanol (20 mL) is stirred at reflux for 4 hours.[6] Upon cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried to yield the 1,4-dihydropyridine.[6]
-
Step 2: Aromatization: The obtained 1,4-dihydropyridine (1.0 g) is dissolved in acetic acid (10 mL), and a solution of sodium nitrite (0.3 g) in water (1 mL) is added dropwise with stirring. The mixture is then heated at 80°C for 1 hour. After cooling, the mixture is poured into water, and the precipitated product is collected by filtration, washed with water, and recrystallized from ethanol to afford the final pyridine derivative.[6] Common oxidizing agents for this step include CrO3, KMnO4, and HNO3.[2]
2. Bohlmann-Rahtz Pyridine Synthesis
This method allows for the generation of substituted pyridines in two steps.[3][11] It begins with the condensation of an enamine with an ethynylketone to produce an aminodiene intermediate, which, after heat-induced isomerization, undergoes cyclodehydration to yield 2,3,6-trisubstituted pyridines.[3][11] While versatile, drawbacks include the need to purify the intermediate and the high temperatures required for cyclodehydration.[3] Recent modifications, such as the use of acid catalysis, have allowed the cyclodehydration to proceed at significantly lower temperatures.[3][4]
-
Protocol for Modified One-Pot Synthesis: A solution of an enamino ester (10 mmol) and an alkynone (10 mmol) in a 5:1 mixture of toluene and acetic acid (12 mL) is heated at 50°C.[4][6] The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the target pyridine.[6]
3. Kröhnke Pyridine Synthesis
The Kröhnke synthesis involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate to produce highly functionalized pyridines.[6][12] This method is noted for its mild reaction conditions and generally good yields.[5][6] The reaction mechanism proceeds through the formation of a pyridinium ylide, followed by a Michael addition to the α,β-unsaturated carbonyl compound, and subsequent cyclization and dehydration with ammonia.[12]
-
Protocol for 2,4,6-Triphenylpyridine Synthesis:
-
Preparation of Pyridinium Salt: To a solution of acetophenone (1.20 g, 10 mmol) in pyridine (10 mL), iodine (2.54 g, 10 mmol) is added, and the mixture is heated at 100°C for 2 hours. After cooling, the resulting pyridinium salt is filtered and washed with ether.[6]
-
Pyridine Formation: The salt is then added to a solution of chalcone (2.08 g, 10 mmol) and ammonium acetate (6.17 g, 80 mmol) in glacial acetic acid (30 mL). The mixture is refluxed for 4 hours. After cooling, the mixture is poured into water, and the precipitated product is collected by filtration and recrystallized from ethanol to yield 2,4,6-triphenylpyridine.[6]
-
4. Guareschi-Thorpe Condensation
This reaction synthesizes pyridine derivatives through the condensation of a cyanoacetic ester with an acetoacetic ester in the presence of ammonia.[13] A more recent, advanced version of this reaction involves a three-component condensation of alkyl cyanoacetate or cyanoacetamide with 1,3-dicarbonyls and ammonium carbonate in an aqueous medium, which produces hydroxy-cyanopyridines in high yields.[7][9] This updated method is considered inexpensive, user-friendly, and environmentally friendly.
-
Protocol for Advanced Guareschi-Thorpe Synthesis: A mixture of cyanoacetamide (0.84 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and ammonium carbonate (1.92 g, 20 mmol) in a 1:1 mixture of water and ethanol (20 mL) is heated at 80°C for 4 hours.[6] Upon cooling, the precipitated product is collected by filtration, washed with cold water, and dried to yield the desired 2-pyridone.[6]
Workflow for Method Selection
The selection of an appropriate synthetic method depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required reaction conditions. The following diagram illustrates a logical workflow for comparing and selecting a pyridine synthesis method.
Caption: Workflow for selecting a suitable pyridine synthesis method.
References
- 1. benchchem.com [benchchem.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 4. A New Modification of the Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 5. baranlab.org [baranlab.org]
- 6. benchchem.com [benchchem.com]
- 7. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. grokipedia.com [grokipedia.com]
- 11. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Guareschi-Thorpe Condensation [drugfuture.com]
Safety Operating Guide
Proper Disposal of 5-Chloropyridine-3-boronic Acid: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of 5-Chloropyridine-3-boronic acid are critical for ensuring laboratory safety and environmental protection. This compound is classified as a skin, eye, and respiratory irritant, necessitating its treatment as hazardous waste.[1] Under no circumstances should this chemical be discarded in regular laboratory trash or washed down the sink.[1] Disposal must be conducted through an approved hazardous waste disposal facility.[1]
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative that all personnel are outfitted with the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1] |
| Hand Protection | Nitrile or other chemically resistant gloves.[1] |
| Respiratory Protection | Work should be conducted in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator for particulates is recommended.[1] |
| Protective Clothing | A lab coat or other protective clothing to prevent skin contact.[1] |
In the event of a spill, the spilled chemical and any materials used for cleanup must also be treated as hazardous waste.[1] For small spills, absorb the material with an inert dry substance and place it in a suitable container for hazardous waste disposal.[2] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[2]
Step-by-Step Disposal Protocol
The following protocol details the necessary steps for the safe and compliant disposal of this compound within a laboratory setting.
Step 1: Waste Identification and Segregation
-
Labeling: Clearly label a dedicated waste container as "Hazardous Waste: this compound". The label should also include the date the first waste is added.[1][2]
-
Segregation: This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[1][3] Ensure that the waste container for this compound is stored separately from these materials to prevent dangerous chemical reactions.[1][2]
Step 2: Waste Accumulation
-
Container Selection: Use a container that is chemically compatible. The original product container is often a suitable choice if it is in good condition.[1] Otherwise, a clearly labeled, sealable, and durable plastic or glass container should be used.[1][4]
-
Solid Waste Collection: Place unwanted this compound directly into the designated hazardous waste container. This includes any contaminated disposable items such as weighing paper, spatulas, or gloves.[1]
-
Container Management: Keep the waste container securely sealed at all times, except when adding waste.[1][2] Store the container in a designated satellite accumulation area within the laboratory.[1]
Step 3: Waste Collection and Disposal
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is responsible for the collection and final disposal of hazardous chemical waste.[1] Contact them to schedule a pickup.
-
Documentation: Complete all necessary waste disposal forms as required by your EHS department. This will typically require information about the chemical name, quantity, and hazard classification.[1]
-
Safe Storage: Continue to store the sealed and labeled hazardous waste container in the designated satellite accumulation area, ensuring it remains segregated from incompatible materials until collection.[1]
-
Do Not Transport: Laboratory personnel should not transport hazardous waste outside of their designated work area. Await collection by authorized EHS personnel.[1]
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-Chloropyridine-3-boronic acid
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of 5-Chloropyridine-3-boronic acid, including detailed personal protective equipment (PPE) requirements, operational protocols, and disposal plans to foster a secure laboratory environment.
Chemical Profile: this compound is a solid compound that can cause skin, eye, and respiratory irritation.[1] Adherence to strict safety protocols is crucial to mitigate potential hazards.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1][2][3] | Protects eyes from dust particles and potential splashes of the chemical.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[1][2][3] | Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately upon contamination.[2] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[2] | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[2] | Minimizes the risk of respiratory tract irritation.[2] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling the Chemical:
-
Post-Handling:
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[1][3]
-
Waste Segregation: Do not mix with other waste streams. Collect in a designated, properly labeled, and sealed container.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the chemical name: "this compound".
-
Storage: Store the waste container in a designated satellite accumulation area away from incompatible materials.
-
Disposal: Arrange for collection by the institution's Environmental Health and Safety (EHS) department for proper disposal.[1] Do not attempt to dispose of this chemical down the drain or in regular trash.[1]
Visualization of PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



